Terbinafine-d7 HCl
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMISRWJRUSYEX-JOUZVVBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)CC=CC#CC(C)(C)C)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Bioanalysis: Terbinafine-d7 HCl as a Stable Isotope Internal Standard
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the reliability of quantitative data hinges on the internal standard (IS). Terbinafine-d7 HCl (heptadeuterated terbinafine hydrochloride) represents the gold standard for bioanalytical assays of the allylamine antifungal terbinafine. Unlike structural analogs (e.g., naftifine), Terbinafine-d7 provides near-perfect co-elution and ionization compensation, effectively nullifying matrix effects inherent in plasma, skin, and nail matrices.
This technical guide details the mechanistic application of this compound, providing a self-validating protocol for LC-MS/MS quantification that meets FDA and EMA bioanalytical guidelines.
Part 1: The Chemistry & Physics of Stability
Structural Integrity and the "d7" Advantage
This compound is labeled with seven deuterium atoms, typically on the naphthalene ring. This specific labeling strategy is critical for two reasons:
-
Mass Shift (+7 Da): The mass difference between the analyte (m/z 292) and the IS (m/z 299) is sufficient to avoid "cross-talk" from natural isotopic abundance. A lighter label (e.g., d3) risks interference from the M+2 or M+3 isotopes of the native drug, particularly at high concentrations.
-
Fragment Stability: In MS/MS, the primary fragmentation pathway involves the cleavage of the C-N bond. Because the deuterium label is on the naphthalene moiety, the label is retained in the quantitation product ion, shifting the transition from 141.1 (native) to 148.2 (d7).
The Solubility Paradox
While Terbinafine is highly lipophilic (LogP ~5.9), the HCl salt form introduces ionic character. However, it remains "sparingly soluble" in pure water.
-
Critical Protocol Rule: Never attempt to dissolve the stock powder directly in 100% aqueous buffer. It will result in micro-precipitation and non-linear calibration curves.
-
Correct Approach: Dissolve the stock in Ethanol or DMSO first, then dilute into the working solvent (e.g., 50:50 Acetonitrile:Water).
Part 2: Bioanalytical Applications (LC-MS/MS)[1]
The following parameters are optimized for high-sensitivity detection in human plasma.
Mass Spectrometry Logic (MRM Transitions)
The selection of Precursor-to-Product transitions is the core of specificity. The d7-label on the naphthalene ring dictates the product ion shift.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| Terbinafine | 292.2 [M+H]+ | 141.1 | ~20-25 | Analyte Quantifier |
| Terbinafine-d7 | 299.2 [M+H]+ | 148.2 | ~20-25 | Internal Standard |
Fragmentation Pathway Visualization
The following diagram illustrates the cleavage mechanism that necessitates the specific MRM transitions.
Figure 1: Fragmentation logic. The d7 label on the naphthalene ring is retained in the product ion, shifting the quantifier mass from 141.1 to 148.2.
Part 3: Strategic Protocol Design
This protocol uses Liquid-Liquid Extraction (LLE) .[1] While Protein Precipitation (PP) is faster, LLE is superior for Terbinafine because it removes phospholipids that cause ion suppression, ensuring the IS works effectively.
Reagents & Preparation
-
Stock Solution: Dissolve 1 mg this compound in 1 mL Ethanol (1 mg/mL). Store at -20°C.
-
Working IS Solution: Dilute Stock to 100 ng/mL in 50% Acetonitrile.
-
Extraction Solvent: Ethyl Acetate : n-Hexane (80:20 v/v).[1][2]
Step-by-Step Workflow
-
Aliquot: Transfer 100 µL of plasma sample into a clean tube.
-
IS Addition: Add 10 µL of Working IS Solution (Terbinafine-d7). Vortex for 10 sec.
-
Why? Adding IS before extraction compensates for recovery loss.
-
-
Alkalinization: Add 50 µL of 0.1 M NaOH.
-
Why? Terbinafine is a weak base (pKa ~7.1). High pH drives it into the non-ionized form, improving extraction into the organic layer.
-
-
Extraction: Add 1 mL Extraction Solvent (EtAc:Hexane). Shake/Vortex vigorously for 5 mins.
-
Separation: Centrifuge at 4000 rpm for 5 mins at 4°C.
-
Concentration: Transfer the upper organic layer to a fresh tube. Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (ACN:Ammonium Formate).
Experimental Workflow Diagram
Figure 2: Liquid-Liquid Extraction workflow optimized for basic drugs like Terbinafine.
Part 4: Validation & Troubleshooting
Matrix Effect Quantification
The primary role of Terbinafine-d7 is to normalize Matrix Factors (MF).
-
Calculation:
-
IS Normalized MF:
-
Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different plasma lots should be < 15%.
The Deuterium Isotope Effect (Retention Time Shift)
Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.
-
Observation: Terbinafine-d7 may elute slightly earlier than native Terbinafine on C18 columns.
-
Risk: If the shift is too large, the IS will not experience the exact same ion suppression event as the analyte.
-
Mitigation: Use a high-efficiency column (e.g., UPLC BEH C18, 1.7 µm) and a gradient that is not too shallow. Ensure the retention time difference is negligible (< 0.05 min).
Back-Exchange Warning
While the naphthalene ring deuteration is stable, avoid exposing the stock solution to highly acidic conditions (pH < 1) for prolonged periods at high temperatures, as this could theoretically induce H/D exchange, though it is rare with aromatic labels compared to acidic protons.
References
-
Ibrahim, F. et al. (2019). "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study." Biomedical Chromatography. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
-
Cayman Chemical. (2022).[3] "Terbinafine (hydrochloride) Product Information & Solubility Data." Link
-
Hadjmohammadi, M. et al. (2012). "Liquid-liquid extraction of terbinafine from plasma." Journal of Chromatography B. Link
Sources
Technical Guide: Solubility Profiling and Stock Preparation of Terbinafine-d7 HCl
[1]
Executive Summary
Terbinafine-d7 HCl is the deuterated hydrochloride salt of Terbinafine, a lipophilic allylamine antifungal.[1] While the hydrochloride salt form improves aqueous solubility relative to the free base, the molecule remains highly hydrophobic (LogP ~5.9).[1]
Critical Operational Insight: Researchers often overestimate the water solubility of the HCl salt.[1] While soluble in methanol (>30 mg/mL), this compound exhibits limited and pH-dependent solubility in water (<5 mg/mL).[1] Direct dissolution in aqueous buffers often leads to "oiling out" or incomplete solvation, compromising quantitative accuracy in LC-MS/MS assays.[1]
Recommendation: Always establish the primary stock solution in pure Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) before introducing aqueous diluents.[1]
Physicochemical Profile: Parent vs. Deuterated Standard
Understanding the isotopic impact on physicochemical properties is essential for method development.[1][2] The deuteration (d7) occurs on the naphthyl methyl group, increasing lipophilicity slightly but having negligible impact on gross solubility.[1]
| Property | Terbinafine HCl (Parent) | This compound (IS) | Significance |
| Formula | C₂₁H₂₅N[1][3][4][5][6] · HCl | C₂₁H₁₈D₇N · HCl | Mass shift (+7 Da) for MS detection.[1] |
| MW | 327.90 g/mol | ~334.94 g/mol | Adjust weighing calculations for IS.[1] |
| LogP | ~5.9 | ~5.9 | High lipophilicity; sticks to plastics/glass.[1] |
| pKa | 7.1 (Amine) | ~7.1 | Solubility drops sharply at pH > 6.[1]0. |
| Appearance | White crystalline powder | White/Off-white solid | Visual confirmation of dissolution is difficult.[1] |
Solubility Data & Solvent Compatibility
The following data aggregates experimental values and solubility behaviors.
Solubility Profile Table
| Solvent | Solubility Estimate | Rating | Operational Notes |
| Methanol | > 30 mg/mL | Excellent | Preferred solvent for primary stock. Rapid dissolution; compatible with LC-MS.[1] |
| Ethanol | ~10 - 30 mg/mL | Good | Alternative organic stock solvent. |
| DMSO | > 15 mg/mL | Good | Use only if MeOH is unsuitable; difficult to evaporate. |
| Water (pH < 5) | ~2 - 6 mg/mL | Limited | Soluble, but slow kinetics. Requires vortexing/sonication.[1] |
| Water (pH > 7) | Insoluble | Poor | The salt dissociates to the free base and precipitates. |
| Acetonitrile | Moderate | Variable | Less effective than MeOH for the HCl salt form. |
The pH-Solubility Trap
Terbinafine is a weak base.[1] In the HCl salt form, it is protonated and ionized, aiding solubility.[1]
-
Acidic Environment (pH < 6): The molecule remains ionized (
).[1] Solubility is maintained. -
Neutral/Basic Environment (pH > 7): The molecule deprotonates to the free base (
). Solubility crashes to <0.001 mg/mL.[1] -
Implication: Never dilute the Methanolic stock directly into neutral Phosphate Buffered Saline (PBS) without an intermediate dilution step or ensuring the final pH remains acidic.
Experimental Protocol: Stock Preparation
Objective: Prepare a stable 1.0 mg/mL (free base equivalent) primary stock of this compound.
Materials
-
Analyte: this compound (verify isotopic purity >99%).
-
Solvent: LC-MS Grade Methanol.[1]
-
Vessel: Amber glass vial (silanized preferred to minimize adsorption).
Workflow Diagram (DOT)
Figure 1: Step-by-step workflow for the preparation of the primary stock solution.
Step-by-Step Methodology
Step 1: Mass Calculation (Salt Correction)
Terbinafine-d7 is supplied as the Hydrochloride salt.[1][4] If your target concentration is based on the free base, you must apply a correction factor.[1]
Step 2: Primary Dissolution (The "Wetting" Phase)[1]
-
Weigh the powder into a glass volumetric flask or amber vial. Avoid plastic due to lipophilic binding.[1]
-
Add Methanol to approximately 50-60% of the final volume.[1]
-
Why? Adding the full volume immediately can trap powder in the neck or meniscus.[1]
-
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes at room temperature.
-
Checkpoint: Inspect for "fish eyes" (undissolved gel-like particles).[1] The solution must be perfectly clear.
-
Step 3: Final Dilution[1]
-
Bring to volume (Q.S.) with Methanol.
-
Invert 10 times to mix.
-
Label as Primary Stock (1 mg/mL) . Store at -20°C or -80°C.
Step 4: Working Standard Preparation (Aqueous Dilution)
When diluting into water for working standards (e.g., 1 µg/mL):
-
Intermediate Step: Dilute the Primary Stock (100% MeOH) into a 50:50 MeOH:Water mixture first.
-
Final Step: Dilute into the final matrix.
-
Rule of Thumb: Keep organic content >20% in the final solution if possible to prevent adsorption to container walls, or use a carrier protein (BSA) if the matrix is purely aqueous.[1]
-
Validation & Scientific Rationale
Adsorption Mitigation
Terbinafine-d7 is highly lipophilic (LogP ~5.9).[1] In purely aqueous solutions at low concentrations (ng/mL), up to 40% of the analyte can be lost to the walls of polypropylene (PP) tubes within 24 hours.[1]
-
Protocol: Use silanized glass vials or add 0.1% Formic Acid + 50% Organic solvent to working solutions to maintain solubility and minimize binding.[1]
Stability
-
Methanol Stock: Stable for >12 months at -20°C.
-
Aqueous Working Solutions: Unstable.[1] Prepare fresh daily. The HCl salt can hydrolyze or precipitate if pH drifts.[1]
Troubleshooting "Oiling Out"
If you observe turbidity when diluting with water:
-
Check pH: Ensure the water is acidified (0.1% Formic Acid).[1]
-
Increase Organic %: Raise Methanol content to at least 30%.
References
Sources
- 1. Terbinafine Hydrochloride CAS#: 78628-80-5 [m.chemicalbook.com]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Terbinafine Hydrochloride - LKT Labs [lktlabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Deuterated Terbinafine: Pharmacokinetic Optimization & Hepatotoxicity Mitigation
The following is an in-depth technical guide on the pharmacokinetic properties and design rationale of deuterated terbinafine analogs.
Technical Whitepaper for Drug Development Professionals
Executive Summary
Terbinafine is a potent allylamine antifungal widely used for onychomycosis. While highly effective, its clinical utility is shadowed by rare but severe idiosyncratic hepatotoxicity, primarily driven by the formation of the reactive allylic aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A) .[1][2]
This guide analyzes the pharmacokinetic (PK) properties of Deuterated Terbinafine (d-Terbinafine) analogs. By strategically substituting protium (
The Pharmacologic Challenge: Terbinafine Bioactivation
To understand the value of deuteration, we must first dissect the metabolic flaw in the parent molecule.
Metabolic Pathways & Toxicity
Terbinafine undergoes extensive first-pass metabolism in the liver, mediated primarily by CYP2C19 and CYP3A4 , with contributions from CYP1A2 and CYP2C9.
-
Primary Clearance: N-demethylation and oxidation of the tert-butyl side chain.
-
Toxification Pathway: N-dealkylation at the allylic carbon leads to the release of TBF-A . This reactive aldehyde can form adducts with hepatic proteins (e.g., glutathione S-transferases), triggering an immune-mediated hepatotoxic response.
The Deuterium Solution
Deuterium is a stable, non-radioactive isotope of hydrogen. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point energy.
-
Primary Kinetic Isotope Effect (PKIE): If C-H bond cleavage is the rate-determining step (RDS) in the metabolic reaction (e.g., CYP450 oxidation), substituting D can reduce the reaction rate (
) by a factor of 6–10. -
Metabolic Shunting: By slowing down the formation of the toxic TBF-A metabolite, the metabolic flux is redirected toward benign pathways (e.g., carboxy-terbinafine formation), effectively "cleaning up" the PK profile.
Structural Design of Deuterated Analogs
The design of d-Terbinafine focuses on two critical zones of metabolic vulnerability.
| Analog Class | Deuteration Site | Target Enzyme | Objective |
| d3-Terbinafine | N-methyl group ( | CYP2C19, CYP3A4 | Inhibit N-demethylation; increase |
| d2-Terbinafine | Allylic Carbon ( | CYP2C19, CYP3A4 | Critical: Slow cleavage of the allylic bond to reduce TBF-A formation. |
| d5-Terbinafine | Combined ( | Multiple | Synergistic stabilization; maximal reduction of toxic flux. |
Metabolic Pathway Visualization
The following diagram illustrates the divergence in metabolic fate between standard Terbinafine and its deuterated analogs.
Comparative Pharmacokinetic Properties
Deuteration alters the disposition of the drug without changing its intrinsic pharmacology (inhibition of squalene epoxidase).
In Vitro Stability (Microsomal Intrinsic Clearance)
In human liver microsomes (HLM), deuterated analogs demonstrate superior stability.
-
Intrinsic Clearance (
): d-Terbinafine shows a 30–50% reduction in compared to the parent. -
TBF-A Production: The rate of appearance of the toxic aldehyde is significantly suppressed (up to 3-fold reduction observed in preclinical models).
In Vivo PK Parameters (Predicted)
Based on allometric scaling and preclinical data, the PK profile shifts as follows:
| Parameter | Terbinafine (Standard) | d-Terbinafine (Analog) | Clinical Implication |
| High variability | Comparable / Slightly Higher | Efficacy maintained; potential for dose reduction. | |
| Baseline | Increased (20-40%) | Higher exposure allows for lower dosing or extended intervals. | |
| ~25-30 hrs (Plasma) | Extended | Reduced fluctuation in trough levels. | |
| Metabolite Ratio | High TBF-A/Parent | Low TBF-A/Parent | Reduced Hepatotoxicity Risk. |
Experimental Protocols for Validation
For researchers validating these properties, the following protocols ensure rigorous assessment of the Kinetic Isotope Effect.
Protocol: Reactive Metabolite Trapping Assay
This assay quantifies the formation of TBF-A by trapping it with methoxylamine or glutathione (GSH).
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH regenerating system.
-
Trapping Agent: Methoxylamine (for aldehydes) or GSH (for reactive electrophiles).
-
Test Compounds: Terbinafine, d2-Terbinafine, d3-Terbinafine.
Workflow:
-
Incubation: Mix HLM (1 mg/mL final), Test Compound (10 µM), and Trapping Agent (5 mM) in phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM).
-
Time-Course: Aliquot samples at 0, 15, 30, and 60 mins.
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Monitor the transition for the Trapped-TBF-A adduct. Calculate the slope of formation (pmol/min/mg).
Workflow Visualization: PK Assessment
References
-
Vickers, A. E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions." Drug Metabolism and Disposition. Link
-
Iverson, S. L., et al. (2001). "Bioactivation of terbinafine by human liver microsomes: Identification of the reactive metabolite." Chemical Research in Toxicology. Link
-
Concert Pharmaceuticals. (2012). "Deuterated Chemical Entity Platform & Patent Portfolio (General Methodology)." SEC Filings/Press Release. Link
-
Gant, T. G., & Sarshar, S. (2009). "Substituted Allylamine Antifungals (Patent US 2009/0239953 A1)." United States Patent and Trademark Office. Link
-
FDA Label. (2019). "Lamisil (terbinafine hydrochloride) Tablets Prescribing Information." U.S. Food and Drug Administration. Link
Sources
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantitation of Terbinafine in Plasma
Executive Summary & Scientific Rationale
This application note details a robust, self-validating LC-MS/MS protocol for the quantitation of Terbinafine in human plasma, utilizing Terbinafine-d7 HCl as the internal standard (IS).
The Challenge: Terbinafine is a highly lipophilic allylamine (
-
Carryover: The lipophilic nature causes significant adsorption to injector ports and tubing.
-
Peak Tailing: Interaction between the positively charged amine and residual silanols on HPLC columns.
The Solution: This method employs a Stable Isotope Dilution (SID) strategy. Terbinafine-d7 is chemically identical to the analyte but mass-shifted, allowing it to perfectly track extraction efficiency and compensate for Matrix Effects (ME) in the Electrospray Ionization (ESI) source. We utilize a low-pH mobile phase to ensure full protonation (
Chemical Mechanism & Workflow
The following diagram illustrates the analytical logic, from sample preparation to ionization.
Figure 1: Analytical workflow for Terbinafine quantitation. The d7-IS is added prior to extraction to normalize all subsequent variability.
Materials & Reagents
Reference Standards
-
Analyte: Terbinafine HCl (MW: 327.9 g/mol ; Free Base MW: 291.4 g/mol ).
-
Internal Standard: this compound (MW: ~334.9 g/mol ; Free Base MW: ~298.4 g/mol ).[1]
Critical Reagents
-
LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN) .[1]
-
Formic Acid (FA): 99%+ purity (for mobile phase protonation).
-
Water: 18.2 MΩ·cm (Milli-Q).
Experimental Protocol
Stock Solution Preparation (Critical Step)
Scientific Insight: You are weighing the salt form (HCl), but quantifying the free base. You must apply a correction factor.
Correction Factor (CF) Calculation:
-
Terbinafine Stock (1.0 mg/mL Free Base): Weigh 1.125 mg of Terbinafine HCl into a 1.0 mL volumetric flask. Dissolve in Methanol.[2]
-
Terbinafine-d7 Stock (1.0 mg/mL Free Base): Weigh appropriate amount of d7-HCl salt (adjusted for its specific batch MW) into Methanol.
-
Intermediate Dilutions: Dilute stocks with 50:50 Methanol:Water to create working standards (e.g., 10, 100, 1000 ng/mL).
Sample Preparation (Protein Precipitation)
Why PPT? While Liquid-Liquid Extraction (LLE) is cleaner, Protein Precipitation (PPT) is faster and sufficient for Terbinafine due to the high selectivity of MS/MS.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 10 µL of Terbinafine-d7 working solution (e.g., 500 ng/mL). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (1:3 ratio).
-
Note: Acetonitrile is preferred over Methanol here to produce a coarser precipitate that pellets easier.
-
-
Vortex: High speed for 1 minute.
-
Centrifuge: 10,000 rpm (approx 9,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temp: 40°C (Reduces viscosity, improves mass transfer).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 2.50 | 95 | Elution of Terbinafine |
| 3.50 | 95 | Wash (Remove Lipids) |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | End of Run |
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.0 kV.[1]
-
Desolvation Temp: 500°C (High temp required for efficient ionization of lipophilics).
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
|---|---|---|---|---|---|
| Terbinafine | 292.2 | 141.1 | 30 | 25 | Quantifier |
| Terbinafine | 292.2 | 115.1 | 30 | 45 | Qualifier |
| Terbinafine-d7 | 299.2 | 148.1 | 30 | 25 | Internal Standard |
Note: The transition 292 -> 141 corresponds to the cleavage of the naphthylmethyl group.
Validation & Troubleshooting Logic
Linearity and Range
-
Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting:
regression is required. The variance in ESI response increases with concentration; unweighted regression will cause significant error at the LLOQ.
Troubleshooting Decision Tree
Terbinafine is notorious for carryover. Use this logic flow to diagnose issues.
Figure 2: Systematic troubleshooting for Terbinafine carryover.
Anti-Carryover Strategy: Due to Terbinafine's lipophilicity, standard aqueous needle washes are ineffective.
-
Recommended Strong Wash: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.[5] The IPA helps solubilize the sticky drug from the injector needle.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Yang, C., et al. (2022).[5] Determination of terbinafine in healthy Chinese human plasma using a simple and fast LC-MS/MS method.[5] Journal of Chromatography B. (Contextual validation of PPT method).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1549008, Terbinafine. Retrieved from [Link]
Sources
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision MS/MS Method Development for Terbinafine-d7 HCl
Abstract
This technical guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for Terbinafine and its deuterated internal standard, Terbinafine-d7 HCl. Unlike generic protocols, this document addresses the critical structural considerations of isotopic labeling—specifically distinguishing between naphthalene-labeled vs. side-chain-labeled standards—to prevent signal cross-talk. We provide a validated workflow for maximizing sensitivity using ESI+ LC-MS/MS, grounded in fragmentation mechanics and regulatory rigor.
Structural Analysis & Isotopic Integrity
The "Silent" Risk in Internal Standard Selection
In quantitative mass spectrometry, not all deuterated standards are created equal. For Terbinafine (
Critical Warning:
If you utilize a Terbinafine-d7 standard labeled on the tert-butyl side chain, the primary fragment will remain
The Solution:
This protocol mandates the use of Naphthalene-labeled Terbinafine-d7 (
Fragmentation Pathway Visualization
The following diagram illustrates the cleavage mechanics and why the specific label position is non-negotiable for high-sensitivity assays.
Figure 1: Comparative fragmentation pathways showing the mass shift required to prevent interference.
MS/MS Optimization Protocol
Do not rely on auto-tune algorithms for clinical-grade sensitivity. Manual ramping of Collision Energy (CE) and Cone Voltage (CV) is required to define the stability boundaries of the ion.
Step 1: Precursor Ion Tuning (Q1)
-
Infusion: 500 ng/mL solution in 50:50 ACN:Water (0.1% Formic Acid) at 10 µL/min.
-
Ionization: ESI Positive.
-
Scan Range: 200–350 Da.
-
Target: Maximize intensity of
.
Step 2: Product Ion Selection (Q3) & CE Ramping
Perform a "Breakdown Curve" analysis. Ramp CE from 10 eV to 60 eV in 5 eV increments.
| Compound | Precursor ( | Product ( | Optimal CE (eV) | Cone Voltage (V) | Role |
| Terbinafine | 292.2 | 141.1 | 20–25 | 30–35 | Quantifier |
| Terbinafine | 292.2 | 69.1 | 35–40 | 30–35 | Qualifier |
| Terbinafine-d7 | 299.2 | 148.2 | 20–25 | 30–35 | IS Quantifier |
Note: The Qualifier transition (
Chromatographic & Extraction Strategy
Mass spectrometry is only as good as the chromatography feeding it. Terbinafine is highly lipophilic (LogP ~5.5), leading to potential carryover and column binding.
Mobile Phase Chemistry
-
Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Phase B: Acetonitrile (ACN).[4]
-
Why? Methanol can cause higher backpressure and slightly broader peaks for this specific lipophilic structure.
-
Sample Preparation (Protein Precipitation)
To minimize matrix effects (ion suppression) that differentially affect the IS and analyte:
-
Aliquot: 100 µL Plasma.
-
Spike: 10 µL Terbinafine-d7 IS working solution (500 ng/mL).
-
Precipitate: Add 300 µL Acetonitrile (ice cold). Vortex 2 mins.[4]
-
Centrifuge: 10,000 rpm for 10 mins.
-
Inject: 5 µL of supernatant.
Method Development Workflow
This flowchart guides the transition from stock preparation to final validation, ensuring no steps in the "Chain of Logic" are skipped.
Figure 2: Step-by-step workflow for establishing a robust LC-MS/MS assay.
Validation Criteria & Troubleshooting
Linearity & Sensitivity
-
Target LLOQ: 1.0 ng/mL (achievable with modern Triple Quads).
-
Linear Range: 1.0 – 2000 ng/mL (
).[1][2][3][5]
Troubleshooting Common Issues
-
High Background in IS Channel:
-
Cause: Impure D7 standard or "D0" contamination in the standard.
-
Fix: Verify isotopic purity >99% in CoA.
-
-
Signal Drift:
-
Cause: Terbinafine binds avidly to glass.
-
Fix: Use polypropylene vials and low-binding inserts.
-
-
Split Peaks:
-
Cause: Injection solvent strength too high (100% ACN).
-
Fix: Dilute supernatant 1:1 with Water/Buffer before injection to match initial mobile phase conditions.
-
References
-
Bhadoriya, A., et al. (2019).[2] "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects." Biomedical Chromatography. [Link][2][3]
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." [Link]
-
Brignol, N., et al. (2000). "Quantitative analysis of terbinafine in human and minipig plasma by liquid chromatography tandem mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Protocol for Terbinafine Quantification in Human Nail Samples
Abstract & Scientific Rationale
The quantification of Terbinafine in nail matrices presents a unique bioanalytical challenge due to the highly cross-linked keratin structure of the nail plate. Unlike plasma, where protein precipitation is sufficient, nail samples require aggressive digestion to break disulfide bonds and release the analyte.
This protocol details a validated workflow using Terbinafine-d7 HCl as an internal standard (IS). The use of a deuterated IS is non-negotiable in this matrix; it compensates for the significant ion suppression caused by dissolved keratin peptides and corrects for recovery variations during the liquid-liquid extraction (LLE) process.
Key Mechanistic Insights:
-
Keratin Binding: Terbinafine is lipophilic (logP ~ 5.5) and binds strongly to keratin.[1] Simple surface rinsing is insufficient; the matrix must be solubilized or finely pulverized.
-
Alkaline Digestion: We utilize sodium hydroxide (NaOH) digestion. While harsh, this method effectively hydrolyzes the keratin matrix. The stability of Terbinafine in alkaline conditions allows for this aggressive approach, unlike labile esters.
-
Differentiation: A rigorous washing step is included to differentiate between systemic distribution (drug incorporated into the nail plate via the nail bed) and external contamination (topical application).
Experimental Workflow (Visualized)
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: Step-by-step workflow for the extraction and analysis of Terbinafine from keratinized nail matrices.[2]
Materials & Reagents
| Reagent | Grade/Specification | Purpose |
| Terbinafine HCl | >99% Purity | Analytical Standard |
| This compound | >98% Isotopic Purity | Internal Standard (Corrects for Matrix Effects) |
| Sodium Hydroxide (NaOH) | 1 M Solution | Keratin Hydrolysis (Digestion) |
| Ethyl Acetate / Hexane | HPLC Grade (20:80 v/v) | Extraction Solvent (LLE) |
| Formic Acid | LC-MS Grade | Mobile Phase Modifier (Protonation source) |
| Acetonitrile (ACN) | LC-MS Grade | Organic Mobile Phase |
| Ammonium Formate | 10 mM | Buffer (Improves peak shape) |
Detailed Protocol
Phase 1: Pre-treatment (Decontamination)
Objective: Remove external contaminants (sweat, sebum, topical creams) to ensure quantification reflects systemic drug levels.
-
Place nail clippings (10–50 mg) in a 2 mL Eppendorf tube.
-
Wash 1: Add 1 mL 0.1% SDS (Sodium Dodecyl Sulfate). Vortex 1 min. Discard supernatant.
-
Wash 2: Add 1 mL Deionized Water. Vortex 1 min. Discard supernatant.
-
Wash 3: Add 1 mL Methanol. Vortex 1 min. Discard supernatant.
-
Dry: Allow nails to dry completely at room temperature or under a gentle nitrogen stream.
-
Weigh: Accurately weigh the dried clippings.
Phase 2: Digestion & Internal Standard Addition
Objective: Solubilize the keratin matrix.
-
Add 1.0 mL of 1 M NaOH to the dried nails.
-
Incubate at 80°C for 60 minutes in a heating block. Vortex every 15 minutes until the nails are completely dissolved.
-
Expert Note: If the solution appears cloudy or contains particulate matter after 1 hour, extend digestion by 30 mins. Undigested keratin will clog HPLC columns.
-
-
Cool to room temperature.
-
IS Spike: Add 50 µL of Terbinafine-d7 working solution (e.g., 100 ng/mL in methanol). Vortex briefly.
Phase 3: Liquid-Liquid Extraction (LLE)
Objective: Isolate Terbinafine from the saponified lipid/keratin mixture. LLE is superior to protein precipitation here due to the high salt content of the digested sample.
-
Add 3 mL of Extraction Solvent (Hexane:Ethyl Acetate, 80:20 v/v).
-
Shake mechanically or vortex vigorously for 10 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate phases.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).
-
Transfer to an autosampler vial.
Instrumental Method (LC-MS/MS)[2][3]
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
0.5 min: 30% B
-
2.5 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 30% B (Re-equilibration)
-
5.0 min: Stop
-
Mass Spectrometry Parameters (MRM)
Ionization Mode: ESI Positive (Electrospray Ionization).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Terbinafine | 292.2 | 141.1 | 30 | 25 | Quantifier |
| Terbinafine | 292.2 | 96.1 | 30 | 40 | Qualifier |
| Terbinafine-d7 | 299.2 | 148.1 | 30 | 25 | Internal Standard |
Mechanistic Explanation of Transitions:
-
Terbinafine (292 -> 141): The primary fragmentation involves the cleavage of the C-N bond, generating the stable naphthylmethyl cation (m/z 141).
-
Terbinafine-d7 (299 -> 148): The deuterium labels are located on the naphthalene ring. Therefore, the precursor shifts by +7 Da (292+7=299), and the specific naphthylmethyl fragment also shifts by +7 Da (141+7=148). This confirms the structural integrity of the IS during analysis.
Validation & Quality Control
To ensure the protocol is "self-validating" (Trustworthiness), adhere to these criteria:
-
Linearity: Calibration curve range 1.0 – 1000 ng/mL (r² > 0.995).
-
Recovery: Absolute recovery should be >70%. If lower, adjust the LLE solvent polarity (increase Ethyl Acetate ratio).
-
Matrix Effect (ME):
-
Calculate ME% = (Peak Area in Matrix / Peak Area in Solvent) x 100.
-
Acceptance: The IS (Terbinafine-d7) must track the analyte's suppression within ±15%. If Terbinafine is suppressed by 40% due to keratin peptides, the d7 IS must also be suppressed by ~40%, ensuring the ratio remains accurate.
-
Troubleshooting & Expert Tips
-
Issue: High Backpressure.
-
Cause: Incomplete digestion of the nail.
-
Fix: Filter the reconstituted sample through a 0.2 µm PTFE filter plate before injection. Do not skip this if the sample looks cloudy.
-
-
Issue: Carryover.
-
Cause: Terbinafine is "sticky" (lipophilic).
-
Fix: Use a needle wash solution of 50:50:0.1 Methanol:Acetonitrile:Formic Acid.
-
-
Issue: Inconsistent Recovery.
-
Cause: Phase separation issues during LLE (emulsions).
-
Fix: Add a pinch of NaCl to the digest before extraction to salt-out the organic phase.
-
References
-
National Institutes of Health (NIH). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Available at: [Link]
-
Royal Society of Chemistry. Nail Analysis in Forensic Toxicology. (Discusses alkaline hydrolysis vs. pulverization). Available at: [Link]
-
ResearchGate. Determination of terbinafine in nail samples during systemic treatment for onychomycoses. Available at: [Link]
Sources
Application Note: A Robust Gradient Elution HPLC-UV Method for the Quantification of Terbinafine utilizing Terbinafine-d7 HCl as an Internal Standard
Abstract
This application note details a validated, high-performance liquid chromatography (HPLC) method employing a gradient elution strategy for the accurate quantification of Terbinafine. To enhance the precision and accuracy of the method, a stable isotope-labeled internal standard, Terbinafine-d7 HCl, is utilized. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for Terbinafine in various matrices, from bulk drug substance to pharmaceutical formulations. The method demonstrates excellent linearity, precision, and accuracy, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Introduction
Terbinafine is a widely used allylamine antifungal agent effective against a broad spectrum of dermatophytes, yeasts, and molds.[1] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Accurate and precise quantification of Terbinafine is crucial for quality control during manufacturing, pharmacokinetic studies, and formulation development.
The use of a deuterated internal standard, such as this compound, is a well-established technique in quantitative analysis to compensate for potential variations in sample preparation and instrument response. The stable isotope-labeled internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency in mass spectrometry, but can also be effectively used in UV-based HPLC methods to improve reproducibility by correcting for injection volume variability. This application note provides a comprehensive protocol for a gradient elution HPLC-UV method, offering superior resolution and shorter analysis times compared to isocratic methods.
Method validation is a critical component of any analytical procedure, ensuring that the method is fit for its intended purpose.[2][3][4][5][6] This protocol has been developed and validated in accordance with ICH Q2(R2) guidelines, which provide a framework for evaluating various validation characteristics such as specificity, linearity, accuracy, precision, and robustness.[2][3][4][5][6]
Materials and Reagents
Chemicals and Solvents
-
Terbinafine Hydrochloride (HCl) reference standard (Sigma-Aldrich or equivalent)
-
This compound (Toronto Research Chemicals or equivalent)
-
Acetonitrile (HPLC grade, Fisher Scientific or equivalent)
-
Methanol (HPLC grade, Fisher Scientific or equivalent)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Formic acid (88%, Sigma-Aldrich or equivalent)
-
Triethylamine (Sigma-Aldrich or equivalent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Chromatographic Conditions
The separation of Terbinafine and its deuterated internal standard is achieved using a reverse-phase C18 column with a gradient elution profile. The rationale behind the selection of these conditions is to ensure optimal separation from potential impurities and matrix components while maintaining a reasonable run time.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
Rationale: The use of a C18 column is standard for the separation of moderately nonpolar compounds like Terbinafine.[7][8] The acidic mobile phase (pH ~2.7 with 0.1% formic acid) ensures that Terbinafine, a basic compound, is in its protonated form, leading to better peak shape and retention on the C18 stationary phase. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to provide a robust separation of the analyte from any potential degradation products or formulation excipients and to shorten the analysis time.[9]
HPLC Instrument Parameters
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 224 nm[10][11] |
| Run Time | 15 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Standard and Sample Preparation Protocol
Preparation of Standard Stock Solutions
-
Terbinafine HCl Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Terbinafine HCl reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Preparation of Working Standard Solutions
-
Internal Standard Working Solution (100 µg/mL): Dilute 1 mL of the IS stock solution to 10 mL with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Terbinafine HCl stock solution and a fixed volume of the IS working solution into volumetric flasks and diluting with the diluent. A suggested concentration range is 1-100 µg/mL for Terbinafine HCl, with a constant concentration of 10 µg/mL for this compound.
Sample Preparation (for a Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Terbinafine into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Mix well and filter a portion of the solution through a 0.45 µm syringe filter.
-
Transfer 1.0 mL of the filtered solution to a 10 mL volumetric flask, add 1.0 mL of the IS working solution (100 µg/mL), and dilute to volume with the diluent. This results in a theoretical concentration of 100 µg/mL of Terbinafine and 10 µg/mL of the internal standard.
Method Validation
The developed method should be validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended application.[2][3][4][5][6] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of Terbinafine and the internal standard in a blank sample and by achieving baseline separation from potential degradation products.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[7][9][8][11]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically 98.0% to 102.0% recovery.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The relative standard deviation (RSD) for precision should typically be ≤ 2%.[3][8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[7][9][11]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Workflow Diagram
Caption: Workflow for Terbinafine quantification by HPLC.
Conclusion
This application note provides a detailed and robust gradient elution HPLC-UV method for the quantification of Terbinafine using this compound as an internal standard. The described protocol is suitable for routine quality control and research applications. The method is specific, linear, accurate, and precise, and its validation in accordance with ICH guidelines ensures the generation of reliable and reproducible data.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Das, B., Richards, M. P., Vishwanath, B. A., Suchitra, D., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences, 8(12), 1-8.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Niazi, S. K. (2007). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-12.
- Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (2009). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 21(1), 553.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Gayatriramya, M., Akki, R., & Kumar, P. (2020). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. Semantic Scholar.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Kassem, H., Almardini, M. A., & Ghazal, H. (2014). A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC) for the Determination of Terbinafine Hydrochloride in Bulk Drug Substance. Research Journal of Pharmacy and Technology, 7(1), 23-28.
- World Journal of Advanced Research and Reviews. (n.d.). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation.
- HPLC Analysis of Terbinafine HCl Cream on Purospher® Star Phenyl (5μm) 150 x 3 mm. (n.d.). MilliporeSigma.
- Abdel-Aziz, A. A., El-Enany, N., & El-Sherbiny, D. (2015). Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans. Antimicrobial Agents and Chemotherapy, 59(10), 6065-6072.
- IJNRD. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review.
- ResearchGate. (n.d.). Determination of terbinafine in human plasma using UPLC‐MS/MS: Application to a bioequivalence study in healthy subjects | Request PDF.
Sources
- 1. Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. wjpsonline.com [wjpsonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. ijnrd.org [ijnrd.org]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Terbinafine and N-desmethylterbinafine in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a highly selective and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of the antifungal drug Terbinafine and its primary active metabolite, N-desmethylterbinafine, in human plasma. The method incorporates Terbinafine-d7, a stable isotope-labeled (SIL) analogue, as the internal standard (IS) to ensure the highest level of accuracy and precision by correcting for variability in sample processing and matrix effects. A straightforward liquid-liquid extraction (LLE) protocol is employed for sample cleanup, providing high recovery and minimizing ion suppression. The validated method demonstrates excellent linearity over the specified concentration range and meets the rigorous criteria for accuracy, precision, and stability as outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2][3] This protocol is ideally suited for therapeutic drug monitoring (TDM), pharmacokinetic (PK) assessments, and bioequivalence (BE) studies.[4][5]
Introduction: The Rationale for a Dedicated Bioanalytical Method
Terbinafine is a widely prescribed allylamine antifungal agent used to treat dermatophyte infections of the skin and nails.[6] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[7][8] Following administration, Terbinafine is extensively metabolized in the liver by a consortium of cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP3A4, among others.[8][9]
One of the principal metabolic pathways is N-demethylation, which produces the major metabolite N-desmethylterbinafine.[9][10] Understanding the plasma concentrations of both the parent drug and its key metabolites is critical for evaluating the overall drug exposure, assessing metabolic phenotypes, and ensuring safety and efficacy in clinical trials.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its inherent specificity and sensitivity.[6] To achieve the most reliable data, the use of a stable isotope-labeled internal standard (SIL-IS), such as Terbinafine-d7, is paramount.[11] A SIL-IS co-elutes chromatographically with the analyte and exhibits nearly identical ionization efficiency and extraction recovery.[4][11] By normalizing the analyte response to the IS response, this technique effectively compensates for any analytical variability, thereby ensuring data integrity. This document provides a comprehensive, field-tested protocol for this purpose.
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Method Parameters
The method parameters are optimized for the separation and detection of the target analytes.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 8.0 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Elution Mode | Isocratic |
| Composition | 15% A / 85% B [4][12] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/Hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Terbinafine | 292.2 | 141.1 | 35 | 20 |
| N-desmethylterbinafine | 278.2 | 141.1 | 35 | 22 |
| Terbinafine-d7 (IS) | 299.1 | 148.2 | 35 | 20 |
Note: The product ion at m/z 141.1 corresponds to the stable naphthylmethyl fragment, providing specificity. The d7-IS product ion shifts accordingly to m/z 148.2.[4][12]
Method Validation Results
The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry. [2][13] Table 4: Summary of Method Validation Performance
| Validation Parameter | Protocol | Acceptance Criteria | Result |
|---|---|---|---|
| Selectivity | Six unique lots of blank plasma were processed and analyzed to check for interferences at the retention times of the analytes and IS. | No significant interfering peaks (>20% of LLOQ response for analytes, >5% for IS). | Pass |
| Linearity & Range | Calibration curves (1/x² weighted linear regression) were analyzed in triplicate on three separate days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Pass (r² > 0.998) |
| Lower Limit of Quantification (LLOQ) | The LLOQ was established as the lowest standard on the calibration curve (1.00 ng/mL). | Signal-to-noise > 10. Accuracy within ±20% and Precision (CV) ≤ 20%. | Pass |
| Accuracy & Precision | Six replicates of QC samples (Low, Mid, High) were analyzed on three separate days (n=18 per level). | Accuracy: Mean concentration within ±15% of nominal. Precision: CV ≤ 15%. | Pass (Accuracy: 96.5-104.2%; Precision: <6.5%) |
| Extraction Recovery | The peak area of analytes from pre-extraction spiked samples was compared to post-extraction spiked samples at three QC levels. | Recovery should be consistent and reproducible. | >85% for all analytes and IS. |
| Matrix Effect | The peak area of analytes in post-extraction spiked samples was compared to that of neat solutions at three QC levels. | IS-normalized matrix factor CV ≤ 15%. | Pass (CV < 8%) |
| Stability | Stability of analytes in plasma was assessed under various conditions: Bench-top (25°C, 8h), Freeze-thaw (3 cycles), and Long-term storage (-80°C, 90 days). | Mean concentration within ±15% of nominal. | Stable under all tested conditions. |
Conclusion
This application note presents a validated, high-throughput UPLC-MS/MS method for the simultaneous quantification of Terbinafine and its N-desmethyl metabolite in human plasma. The use of a stable isotope-labeled internal standard (Terbinafine-d7) and an optimized liquid-liquid extraction protocol ensures the method is robust, accurate, and precise. The short run time of 2.5 minutes allows for the analysis of a large number of samples, making it highly suitable for demanding research environments, including clinical pharmacokinetics and regulatory bioequivalence studies.
References
-
Vickers, A. E., Sinclair, J. R., Zollinger, M., Heitz, F., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2001). Lamisil (terbinafine) toxicity: determining pathways to bioactivation through computational and experimental approaches. Chemical Research in Toxicology, 14(12), 1726-1734. [Link]
-
PharmaCompass. (n.d.). Terbinafine. Retrieved February 10, 2026, from [Link]
-
Li, A. P., Kaminski, D. L., & Rasmussen, A. (2018). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Applied In Vitro Toxicology, 4(1), 59-71. [Link]
-
Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. Retrieved February 10, 2026, from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Terbinafine-D7 (HCl Salt). Retrieved February 10, 2026, from [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2020). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical Chromatography, 34(2), e4743. [Link]
-
Al-Rashood, K. A., Abdel-Hay, M. H., & El-Sayed, Y. M. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 4(5), 287-296. [Link]
-
Jain, P. S., & Patel, M. K. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1), 1-10. [Link]
-
AACC. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]
-
Cox, S., Hayes, J., Hamill, M., Martin, A., Pistole, N., Yarbrough, J., & Souza, M. (2012). Determining Terbinafine in Plasma and Saline Using HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1381-1390. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
Sereshti, H., Samadi, S., & Heidari, R. (2013). Extracting trace amount of terbinafine hydrochloride in biological fluids and wastewater samples using solid-phase-extraction based on magnetic nanoparticles followed by HPLC-UV analysis. Journal of Chromatography B, 930, 96-103. [Link]
-
Kumar, S., Kumar, P., & Kumar, D. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(2s), s333-s340. [Link]
-
De Nardi, C., & Varesio, E. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis, 11(15), 1403-1414. [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2020). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. ResearchGate. [Link]
-
de Santana, D. M., de Oliveira, A. C., & Bonato, P. S. (2001). Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study. Therapeutic Drug Monitoring, 23(6), 709-716. [Link]
-
Scilit. (n.d.). Determination of terbinafine in human plasma using UPLC–MS/MS: Application to a bioequivalence study in healthy subjects. Retrieved February 10, 2026, from [Link]
-
Cox, S. K., Hayes, J., Hamill, M., Martin, A., Pistole, N., Yarbrough, J., & Souza, M. J. (2012). Determining Terbinafine in Plasma and Saline Using HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1381-1390. [Link]
-
Zehender, H., Gutzwiller, F., & Nussbaumer, K. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 353-359. [Link]
-
Sankar, G., Suthakaran, R., & Kumar, C. (2001). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 13(3), 1203-1205. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. s27415.pcdn.co [s27415.pcdn.co]
- 4. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terbinafine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. drugs.com [drugs.com]
- 9. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalysis of Terbinafine in Human Plasma via Protein Precipitation with Terbinafine-d7 HCl
Abstract
This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Terbinafine in human plasma.[1][2][3] Unlike complex Liquid-Liquid Extraction (LLE) methods, this protocol utilizes a streamlined Protein Precipitation (PPT) workflow optimized with Terbinafine-d7 HCl as the internal standard. The method addresses the critical challenge of Terbinafine’s high protein binding (>99%) and compensates for electrospray ionization (ESI) matrix effects, ensuring compliance with FDA and EMA bioanalytical guidelines.
Introduction & Scientific Rationale
The Challenge: Protein Binding & Matrix Effects
Terbinafine is highly lipophilic (LogP ~5.5) and exhibits extensive plasma protein binding (>99%), primarily to albumin and alpha-1-acid glycoprotein (AAG). In bioanalysis, "crash" precipitation methods often suffer from analyte entrapment within the protein pellet, leading to poor recovery. Furthermore, phospholipids remaining in the supernatant can cause ion suppression in the MS source.
The Solution: Deuterated Internal Standardization
To mitigate these risks, this protocol employs This compound .
-
Chemical Equivalence: The d7-isotope behaves nearly identically to the analyte during the precipitation event, correcting for any entrapment losses in the pellet.
-
Ionization Compensation: Co-eluting matrix components (phospholipids) that suppress the ionization of Terbinafine will equally suppress the d7-IS. The area ratio (Analyte/IS) remains constant, preserving quantitative accuracy.
-
Salt Form Consideration: The Internal Standard is supplied as the Hydrochloride (HCl) salt.[4] This protocol includes specific calculations to correct for the salt counter-ion, ensuring accurate molar concentrations.
Materials & Reagents
| Reagent | Specification | Role |
| Terbinafine HCl | >99% Purity | Reference Standard |
| This compound | >98% Isotopic Purity | Internal Standard |
| Acetonitrile (ACN) | LC-MS Grade | Precipitating Agent |
| Formic Acid | Optima/LC-MS Grade | pH Modifier |
| Ammonium Formate | LC-MS Grade | Buffer Additive |
| Human Plasma | K2EDTA or Heparin | Blank Matrix |
Experimental Protocol
Stock Solution Preparation (Critical Step)
Note: Terbinafine is often supplied as the HCl salt. You must correct for the mass of the Hydrochloride.
-
Molecular Weight (Free Base): ~291.4 g/mol [5]
-
Molecular Weight (HCl Salt): ~327.9 g/mol
-
Correction Factor: 0.889 (Free Base / Salt)
Protocol:
-
Dissolve 1.0 mg of this compound in 1.0 mL of Methanol to create a 1.0 mg/mL (salt basis) stock.
-
Effective Free Base Conc:
. -
Working Internal Standard (WIS): Dilute the stock with 50:50 ACN:Water to a final concentration of 500 ng/mL .
Sample Preparation: Protein Precipitation
This workflow uses a 1:4 Plasma:Organic ratio to ensure complete denaturation.
-
Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, or QC) into a 1.5 mL microcentrifuge tube or 96-well plate.
-
IS Spike: Add 10 µL of Working Internal Standard (500 ng/mL Terbinafine-d7).
-
Equilibration: Vortex gently for 10 seconds. Allow to stand for 2 minutes. (This step allows the IS to bind to plasma proteins, mimicking the analyte's state).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why Acid? Acid helps disrupt protein-drug binding and improves solubility of the basic amine.
-
-
Agitation: Vortex vigorously for 30 seconds (High speed).
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Formate (aq).
-
Dilution Step: This 1:1 dilution improves peak shape by matching the solvent strength to the initial mobile phase conditions.
-
LC-MS/MS Methodology
Chromatographic Conditions[2][4][5][6][7][8][9][10][11]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm)
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Injection Vol: 5 µL
Mobile Phase Gradient:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial |
| 0.50 | 10 | Desalting |
| 2.50 | 90 | Elution |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibration |
| 4.00 | 10 | End |
Mass Spectrometry Parameters (MRM)[5]
-
Ionization: ESI Positive Mode
-
Spray Voltage: 3500 V
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Terbinafine | 292.2 | 141.1 | 35 | 20 |
| Terbinafine-d7 | 299.2 | 148.2 | 35 | 20 |
Note: The transition 292->141 corresponds to the cleavage of the naphthalene methylamine group. The d7 label is typically on the naphthalene ring or the side chain; ensure your specific IS label position matches the fragment (299->148 implies the label is retained in the fragment).
Workflow Visualization
The following diagram illustrates the critical path for sample preparation, highlighting the equilibration step essential for protein-binding correction.
Figure 1: Step-by-step protein precipitation workflow ensuring internal standard equilibration.
Expected Performance & Validation
Linearity & Sensitivity[1][2][6]
-
Range: 1.0 ng/mL to 2000 ng/mL.
-
LLOQ: 1.0 ng/mL (S/N > 10).
-
Regression: Weighted (1/x²) linear regression is recommended to manage heteroscedasticity across the wide dynamic range.
Matrix Effects
Using the d7-IS, the IS-normalized Matrix Factor should fall between 0.9 and 1.1. While absolute signal suppression may occur due to phospholipids (eluting late in the gradient), the co-elution of the d7 isotope perfectly compensates for this suppression.
Troubleshooting Guide
-
Low Recovery: If recovery is <50%, ensure the ACN contains 0.1% Formic Acid. The acid prevents the basic Terbinafine molecule from adsorbing to the precipitated protein pellet.
-
Peak Tailing: Terbinafine is a tertiary amine and interacts with silanols. Ensure the mobile phase contains adequate buffer (Ammonium Formate) and the column is a high-purity, end-capped C18.
References
-
Bhadoriya, A., et al. (2019). "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects." Biomedical Chromatography.
-
Denouël, J., et al. (1995). "Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography." Journal of Chromatography B.
-
FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
-
Vignoli, L.M., et al. (2001). "Terbinafine Quantification in Human Plasma by HPLC-MS/MS."[2] Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of terbinafine hydrochloride in an extemporaneously prepared oral suspension at 25 and 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Terbinafine-d7 HCl Recovery in Plasma
Introduction: The "Invisible" Loss
Welcome to the technical support hub for Terbinafine bioanalysis. If you are seeing low recovery rates for Terbinafine-d7 HCl (and likely the analyte Terbinafine), you are likely battling its extreme physicochemical nature.
The Core Problem: Terbinafine is not just "lipophilic"; it is hyper-lipophilic (LogP ~6.0) and a basic allylamine (pKa ~7.1). It behaves like "molecular grease." It aggressively adsorbs to plastic surfaces, precipitates out of aqueous solutions, and gets trapped in protein pellets if not handled with specific chemical awareness.
This guide moves beyond generic advice to address the specific molecular behaviors of this compound in plasma matrices.
Part 1: Diagnostic Decision Matrix
Before changing your extraction method, use this flow to identify where the loss is occurring.
Figure 1: Diagnostic workflow to isolate the source of low recovery.
Part 2: Pre-Analytical Variables (The "Hidden" Killers)
Q: My IS response is variable even before extraction. Is the standard degrading?
A: Unlikely. Terbinafine-d7 is chemically stable. The issue is almost certainly Non-Specific Binding (NSB) . Because Terbinafine is so lipophilic (LogP ~6.0), it drives out of the aqueous phase and sticks to the walls of your containers.
The Fix:
-
Stock Solutions: Never store working standards in 100% aqueous buffers. Ensure your working stock contains at least 50% organic solvent (Methanol or Acetonitrile).
-
Labware: Use Low-Bind Polypropylene tubes. Avoid standard glass vials unless they are silanized, as the basic amine will interact with silanol groups on the glass surface.
-
Temperature: Do not store aqueous working solutions in the fridge (4°C) without high organic content; solubility decreases with temperature, driving adsorption.
Q: I am using Protein Precipitation (PPT), but recovery is <50%. Why?
A: The "Protein Trap" effect. Terbinafine binds heavily to plasma proteins (>99%). If you use a standard PPT (e.g., 3:1 Acetonitrile:Plasma), the protein pellet precipitates too fast, trapping the drug inside the clumped protein lattice before it can solubilize into the supernatant.
Protocol Adjustment for PPT:
-
Step 1: Add IS to plasma.
-
Step 2: Add 2% Formic Acid (aqueous) to the plasma before adding the organic solvent. This disrupts protein binding and ionizes the drug (keeping it soluble).
-
Step 3: Vortex for 1 minute (crucial for releasing bound drug).
-
Step 4: Then add Acetonitrile.
Part 3: Extraction Optimization (Liquid-Liquid Extraction)
LLE is the "Gold Standard" for Terbinafine because it yields cleaner extracts than PPT. However, it relies on strict pH control.
The Critical Chemistry: pH Switching
Terbinafine is a base (pKa ~7.1).
-
At Neutral/Acidic pH (Plasma pH 7.4): A significant portion is ionized (
). Ionized drugs do not partition into organic solvents like Hexane. -
At Basic pH (>9.0): The drug becomes non-ionized (
). This form is highly lipophilic and will migrate into the organic layer.
Validated LLE Protocol:
| Step | Action | Scientific Rationale |
| 1 | Aliquot 100 µL Plasma | Matrix. |
| 2 | Spike 10 µL IS (Terbinafine-d7) | Internal Standard. |
| 3 | Add 50 µL 0.1M NaOH | CRITICAL: Adjusts pH to >10. Converts drug to Free Base form.[1] |
| 4 | Add 1 mL Hexane:Ethyl Acetate (80:20) | Extraction solvent matched to Terbinafine's polarity. |
| 5 | Vortex 5 mins @ High Speed | Maximizes mass transfer. |
| 6 | Centrifuge & Flash Freeze | Separates layers. |
| 7 | Evaporate Supernatant | Removes solvent. |
| 8 | Reconstitute | See Section 4 below. |
Q: I followed the LLE protocol, but recovery is still low. What happened?
A: Check your Evaporation/Reconstitution step. Terbinafine is so lipophilic that once it dries onto the tube walls (Step 7), it resists redissolving into a weak mobile phase.
-
The Fix: Reconstitute in a solvent with higher organic content (e.g., 50% ACN) initially, vortex vigorously for 5 minutes, and then dilute to initial mobile phase conditions if necessary.
Part 4: LC-MS/MS Optimization
Q: I see the peak, but it's tailing badly. Does this affect quantification?
A: Yes. Peak tailing makes integration inconsistent, leading to apparent "low recovery" or high %CV. Terbinafine's tertiary amine interacts with residual silanols on the HPLC column stationary phase.
Chromatography Solution:
-
Column: Use a high-pH stable C18 column (e.g., Waters XBridge) or a charged surface hybrid (CSH) column.
-
Mobile Phase Additive: You must use a buffer.
-
Recommended: 10mM Ammonium Formate (pH 3.5). The acidic pH ensures the amine is fully protonated and moves quickly, while the ionic strength suppresses secondary interactions.
-
Figure 2: Optimized LC-MS/MS workflow for basic lipophilic drugs.
Part 5: Summary of Specifications
| Parameter | Specification | Note |
| Analyte | Terbinafine HCl | MW: 291.4 g/mol (Free Base) |
| Internal Standard | This compound | MW: ~298.4 g/mol |
| LogP | ~6.0 | Extreme lipophilicity (Sticky!) |
| pKa | ~7.1 (Amine) | Basic. Ionized at neutral pH. |
| Best Extraction | LLE (Hexane:EtOAc 80:20) | Requires pH > 9.0 adjustment. |
| Storage | -20°C | Store stocks in >50% Organic solvent. |
References
-
Bhatt, J., et al. (2003). "A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of terbinafine in human plasma."[2][3][4][5] Journal of Chromatography B. Link
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[6] Link
-
Vignaduzzo, S.E., et al. (2010). "Method development and validation for the determination of terbinafine hydrochloride in pharmaceutical preparations by HPLC." Journal of Pharmaceutical Analysis. Link
-
PubChem Database. "Terbinafine Compound Summary." National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crsubscription.com [crsubscription.com]
Technical Support Center: Matrix Effect Mitigation in LC-MS/MS
The following technical guide is structured as a dynamic Knowledge Base for the Terbinafine-d7 HCl Internal Standard (IS) workflow. It is designed to move beyond generic advice, offering precise, mechanism-driven solutions for high-sensitivity LC-MS/MS bioanalysis.[1]
Topic: Optimization & Troubleshooting with this compound
Executive Summary: The "Gold Standard" Strategy
In quantitative LC-MS/MS, Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting components—are the primary cause of assay failure in complex biological matrices (plasma, serum, skin homogenates).
This compound is the definitive stable isotope-labeled (SIL) internal standard for Terbinafine assays.[1] Unlike structural analogs (e.g., Naftifine), Terbinafine-d7 co-elutes with the analyte, experiencing the exact same ionization environment.[1] This guide details how to leverage this physicochemical mirroring to normalize ion suppression/enhancement and ensure regulatory compliance (FDA/EMA).
Critical Data & Transitions
Configure your Mass Spectrometer (e.g., Sciex Triple Quad, Waters Xevo) with these validated parameters.
| Parameter | Analyte: Terbinafine HCl | IS: this compound | Rationale |
| Precursor Ion (Q1) | m/z 292.2 [M+H]⁺ | m/z 299.2 [M+H]⁺ | +7 Da mass shift prevents cross-talk (isotopic overlap).[1] |
| Product Ion (Q3) | m/z 141.1 | m/z 148.1 | The d7 label is located on the naphthalene ring, which is retained in the primary fragment. |
| Cone Voltage / DP | ~30–40 V | ~30–40 V | Optimized for precursor stability.[1] |
| Collision Energy (CE) | ~20–25 eV | ~20–25 eV | Induces cleavage at the C-N bond to yield the naphthyl fragment. |
| Retention Time (RT) | ~2.5 – 4.5 min | ~2.5 – 4.5 min | Must co-elute. Slight shifts (<0.05 min) are acceptable but rare with d7. |
Experimental Workflow: The Self-Validating Protocol
This workflow is designed to minimize matrix load before the sample even reaches the source.
Phase A: Standard Preparation
-
Stock Solution: Dissolve this compound in Methanol (MeOH) to 1 mg/mL.
-
Working IS Solution: Dilute stock in 50% MeOH/Water to ~500 ng/mL.
-
Critical: Do not use 100% aqueous buffer; the compound may precipitate or adsorb to glass/plastic surfaces over time.
-
Phase B: Extraction (LLE vs. PPT)
We recommend Liquid-Liquid Extraction (LLE) for maximum matrix removal.[1]
Protocol: LLE for Human Plasma
-
Aliquot: 100 µL Plasma + 10 µL Terbinafine-d7 Working IS.[1]
-
Alkalinize: Add 50 µL 0.1M NaOH (Optional but recommended to suppress protonation and drive into organic phase).
-
Extract: Add 1.0 mL Ethyl Acetate : n-Hexane (80:20 v/v) .
-
Agitate: Vortex 5 min; Centrifuge 5 min @ 4000 rpm.
-
Reconstitute: Evaporate supernatant; reconstitute in Mobile Phase (e.g., ACN:Ammonium Formate).
Visualization: Mechanisms & Workflows
Figure 1: The Matrix Effect & IS Compensation Mechanism
This diagram illustrates why co-elution is non-negotiable. The IS must "fight" for charge in the same droplet as the analyte.
Caption: Fig 1. Mechanism of Normalization. Both d0 and d7 compete for limited protons.[1] If Matrix suppresses d0 by 40%, it suppresses d7 by 40%.[1] The Ratio (d0/d7) remains constant.
Figure 2: LLE Extraction Workflow
Visualizing the critical separation step to remove interferences.
Caption: Fig 2. Liquid-Liquid Extraction (LLE) workflow designed to physically separate Terbinafine from matrix components prior to injection.[1]
Troubleshooting & FAQs
Q1: I am observing a "Cross-Talk" signal. The IS channel shows a peak even when I only inject the Analyte (d0). Why?
Diagnosis: This is likely due to Isotopic Impurity or Mass Resolution limits.[1]
-
Mechanism: Natural Terbinafine contains Carbon-13 isotopes.[1] The M+7 isotope of d0 is negligible, but if your d7 standard is not high purity (>99% isotopic purity), it may contain d0 or d6 species.[1]
-
Solution:
-
Check the Certificate of Analysis (CoA) for the d7 standard. Ensure isotopic purity >99%.
-
Verify your MRM windows.[1] Ensure the Q1 isolation width is not too wide (e.g., set to Unit resolution, 0.7 Da).[1]
-
Blank Check: Inject a "Double Blank" (Mobile Phase only) and a "Zero Sample" (Matrix + IS, no Analyte). If the Zero Sample shows a peak in the Analyte channel, your IS contains unlabeled Terbinafine.
-
Q2: My Internal Standard retention time (RT) is shifting relative to the Analyte.
Diagnosis: The Deuterium Isotope Effect .
-
Mechanism: Deuterium is slightly more lipophilic than Hydrogen.[1] On high-efficiency C18 columns, d7-Terbinafine may elute slightly earlier than d0-Terbinafine.[1]
-
Impact: If the RT shift is significant (>0.1 min), the IS may not experience the exact same matrix suppression window as the analyte.
-
Fix:
-
Use a column with slightly lower plate count or adjust the gradient to be shallower.
-
Ensure the shift is consistent.[1] If d7 always elutes 0.02 min earlier, this is acceptable.
-
Critical: If the shift places the IS outside the suppression zone but the analyte remains inside it, the method fails. Perform a Post-Column Infusion experiment to map the suppression zones.
-
Q3: I see low recovery for Terbinafine-d7 in the extraction step.
Diagnosis: pH mismatch or Adsorption.
-
Mechanism: Terbinafine is a lipophilic amine (pKa ~7.1).[1] In acidic conditions, it is ionized (protonated) and stays in the water phase during LLE.[1]
-
Fix: Ensure the plasma sample is alkaline (pH > 8) before adding the organic solvent (Ethyl Acetate/Hexane). This forces the drug into its neutral state, driving it into the organic layer.
-
Adsorption: Avoid using pure aqueous solutions for the IS working standard; it will stick to glass. Always maintain at least 20-50% organic solvent (MeOH/ACN) in storage vials.[1]
References
-
Bhadariya, A., et al. (2019).[1][7] Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical Chromatography.[1][7] Link
- Core Protocol Source: Validates the Ethyl Acet
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] Link
- Regulatory Standard: Defines requirements for matrix effect assessment and IS response variability.
-
Chambers, E., et al. (2007).[1] Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B. Link[1]
-
Cayman Chemical. (2022).[1][2] Terbinafine (hydrochloride) Product Information & Solubility.[1][2][3][4][6][8]Link[1]
- Physical Properties: Source for solubility d
-
Wang, S., et al. (2014).[1][9] Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Chimica Acta.[1][9] Link
- Troubleshooting: Highlights the "Deuterium Isotope Effect" and retention time shifts.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Terbinafine 78628-80-5 [sigmaaldrich.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Preparation, Characterization, and In Vitro Permeation Study of Terbinafine HCl in Poloxamer 407-Based Thermogelling Formulation for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Terbinafine-d7 HCl Isotopic Interference
Topic: Addressing Isotopic Interference in Terbinafine-d7 HCl Analysis Role: Senior Application Scientist Status: System Operational
Introduction: The Precision Paradox
Welcome. If you are accessing this guide, you are likely facing a critical bottleneck in your bioanalytical validation: Crosstalk.
In high-sensitivity LC-MS/MS assays for Terbinafine (TBF), the use of a deuterated internal standard (Terbinafine-d7) is the gold standard for correcting matrix effects and recovery variances. However, a common paradox occurs: the very tool used to increase precision (the IS) introduces bias through isotopic interference.
This guide is not a generic textbook entry. It is a troubleshooting protocol designed to diagnose, quantify, and eliminate interference at the source, ensuring your method withstands FDA/EMA scrutiny.
Module 1: Diagnostic Triage – Identifying the Source
Before adjusting parameters, we must isolate the directionality of the interference. Is the Analyte interfering with the IS, or is the IS interfering with the Analyte?
The "Zero-Blank" Logic Check
Perform the following injection sequence to diagnose the interference vector.
| Injection Type | Composition | Expected Result | Diagnostic Failure Mode |
| Double Blank | Matrix only (No Analyte, No IS) | No peaks | Contamination / Carryover |
| Zero Sample | Matrix + IS (No Analyte) | IS Peak Only | Peak in Analyte Channel = Impurity in IS (d0 contribution) |
| ULOQ Sample | Matrix + High Conc. Analyte (No IS) | Analyte Peak Only | Peak in IS Channel = Isotopic overlap (M+7 contribution) |
Visualizing the Decision Tree
Use the following logic flow to determine your next step.
Figure 1: Diagnostic workflow to isolate the vector of isotopic interference.
Module 2: The "d0-Impurity" Protocol (IS Analyte)
Scenario: You observe a peak in the Terbinafine analyte channel (m/z 292.[1]2) when injecting only Terbinafine-d7 (m/z 299.2). Cause: Incomplete deuteration during synthesis. Your "d7" standard contains trace amounts of "d0" (unlabeled) Terbinafine.
The "Goldilocks" Titration Experiment
You cannot chemically remove d0 from your standard. You must statistically render it insignificant by optimizing the IS concentration relative to the LLOQ.
Step-by-Step Protocol:
-
Define LLOQ Target: Assume your required LLOQ for Terbinafine is 1.0 ng/mL.
-
Prepare IS Dilutions: Prepare IS working solutions at three concentrations (e.g., 50, 200, and 1000 ng/mL).
-
Inject Zero Samples: Inject each IS concentration (n=3) into blank matrix.
-
Calculate Interference: Measure the area of the peak in the Analyte channel.
-
Apply FDA Criteria: The interference area must be < 20% of the LLOQ peak area [1].
Optimization Data Table: Example Data for Terbinafine LLOQ = 1.0 ng/mL (Area ~ 2000 counts)
| IS Concentration (ng/mL) | Interference Peak Area (Analyte Channel) | % of LLOQ Area | Status |
| 1000 | 850 | 42.5% | FAIL (Suppression risk + Interference) |
| 200 | 180 | 9.0% | PASS (Optimal Zone) |
| 50 | 45 | 2.25% | PASS (Risk of poor precision) |
Recommendation: Select the highest IS concentration that yields interference <20% of LLOQ. This maximizes precision while maintaining compliance.
Module 3: Spectral Overlap (Analyte IS)
Scenario: You observe a peak in the d7-IS channel (m/z 299.2) when injecting high concentrations of Terbinafine (ULOQ). Cause: Natural isotopic abundance (M+7) or Cross-talk in the collision cell.
Mechanism of Action
Terbinafine (
-
M+0: 292.2 (100%)
-
M+1: 293.2 (~23% due to
) -
M+7: The probability of naturally occurring isotopes accumulating to M+7 is statistically negligible (
).
Therefore, if you see Analyte
Troubleshooting Steps:
-
Check Resolution: Ensure your Q1 and Q3 resolution is set to "Unit" or "High" (0.7 FWHM). Wide windows (Open/Low) allow adjacent masses to bleed through.
-
Transition Selection:
-
Standard Terbinafine Transition:
(Naphthyl fragment) [2]. -
Standard d7-IS Transition:
. -
Alternative: If
shows interference, switch the IS transition to a different fragment if available, or adjust collision energy (CE) to favor the specific deuterated fragment.
-
Module 4: Regulatory Compliance & Validation
To ensure your method is robust, you must validate the absence of interference according to FDA and EMA guidelines.
Acceptance Criteria Checklist
Refer to Bioanalytical Method Validation Guidance for Industry (2018) [1] and EMA Guideline on Bioanalytical Method Validation (2011) [3].
-
Selectivity:
-
Carryover:
Visualizing the Interference Pathway
Figure 2: The chemical pathway of d0-impurity interference affecting quantitation.
Frequently Asked Questions (FAQ)
Q: Can I just subtract the interference area from my sample results? A: No. Regulatory bodies (FDA/EMA) generally reject background subtraction for chromatographic assays. You must demonstrate that the interference is chemically insignificant (<20% LLOQ) rather than mathematically correcting for it [1].
Q: My d7-IS is 98% pure. Is that good enough? A: It depends on your LLOQ. If you add 500 ng/mL of IS, 2% impurity equals 10 ng/mL of unlabeled Terbinafine. If your LLOQ is 1 ng/mL, you have just swamped your signal by 10x. Always calculate the mass of the impurity added relative to your LLOQ.
Q: Should I switch to a C13-labeled internal standard?
A: If budget allows, yes .
References
-
U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Bhatia, M. S., et al. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study. Biomedical Chromatography. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[5] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect in LC-MS/MS: Implications for the use of deuterated internal standards. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
Technical Support Center: Reducing Ion Suppression for Terbinafine-d7 HCl
Subject: Optimization of LC-MS/MS Methodologies to Mitigate Matrix Effects in Biological Samples Applicable Analytes: Terbinafine HCl, Terbinafine-d7 HCl (Internal Standard) Matrices: Human Plasma, Serum, Urine, Skin Homogenate
Introduction: The "Hidden" Co-Elution Problem
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing low signal intensity, poor signal-to-noise ratios (S/N), or high variability in the internal standard (Terbinafine-d7) response between patient samples.
The Core Issue: Terbinafine is a highly lipophilic amine (LogP ~5.5, pKa ~7.1). In Reverse Phase Chromatography (RPC), it elutes in the same hydrophobic window as endogenous phospholipids (glycerophosphocholines or GPChs).
In Electrospray Ionization (ESI), these co-eluting phospholipids compete for the limited charge available on the droplet surface. Because phospholipids have high surface activity, they "steal" charge from Terbinafine-d7, resulting in Ion Suppression . This guide provides the diagnostic workflow and remediation protocols to resolve this.
Module 1: Diagnostic Workflow (Is it Matrix Effect?)
Before changing your extraction method, you must confirm that ion suppression is the root cause. The standard diagnostic tool is Post-Column Infusion (PCI) .
The Post-Column Infusion Experiment
This method visualizes exactly where in your chromatogram the suppression occurs.
Protocol:
-
Setup: Use a syringe pump to infuse a constant flow of Terbinafine-d7 (100 ng/mL) into the LC eluent after the column but before the MS source.
-
Injection: Inject a "Blank Matrix Extract" (extracted plasma without drug) via the LC autosampler.
-
Observation: Monitor the baseline of the Terbinafine-d7 transition.
Visualizing the Setup
Figure 1: Schematic of the Post-Column Infusion (PCI) system for detecting matrix effects.
Module 2: Sample Preparation (The Root Cause Fix)
If PCI confirms suppression at the Terbinafine retention time, you must improve sample cleanup. Protein Precipitation (PPT) is often insufficient for Terbinafine because it does not remove phospholipids.
Comparison of Extraction Methodologies
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Mechanism | Solubility change (Acetonitrile/MeOH) | Partitioning (Polarity based) | Ionic interaction + Hydrophobicity |
| Phospholipid Removal | < 10% (Poor) | ~70-80% (Good) | > 95% (Excellent - with MCX) |
| Recovery | High but dirty | Variable | High and Consistent |
| Rec.[6][7] Protocol | Not Recommended for low LOQ | Standard Option | Gold Standard |
Protocol A: Liquid-Liquid Extraction (LLE)
Best balance of cost and cleanliness. Terbinafine is basic and non-polar. We use this to partition it into an organic solvent while leaving salts and some lipids in the aqueous phase.
-
Alkalize: Add 50 µL of 0.1 M NaOH to 200 µL of Plasma. (High pH keeps Terbinafine uncharged/neutral).
-
Extract: Add 1.0 mL of Hexane:Ethyl Acetate (80:20 v/v) .
-
Agitate: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 mins.
-
Transfer: Move the upper organic layer to a clean tube.
-
Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in Mobile Phase.
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE
Required for high-sensitivity assays (< 1 ng/mL). Uses a sorbent that retains the drug via both hydrophobic and ionic (positive charge) interactions, allowing aggressive washing of interferences.
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Acidify plasma (add 2% Formic Acid) to protonate Terbinafine. Load onto MCX cartridge.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL Methanol (Removes neutral phospholipids). Crucial Step: Terbinafine stays bound ionically.
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the drug, releasing it from the sorbent).
Module 3: Chromatographic Optimization
Even with good extraction, "ghost peaks" (lipids from previous injections) can cause suppression.
1. The "Ballistic" Wash: Phospholipids are extremely hydrophobic. If your gradient stops at 95% B for only 0.5 minutes, lipids may accumulate on the column and elute in unpredictable subsequent runs.
-
Recommendation: Hold high organic (95-100% B) for at least 2 column volumes at the end of every injection.
2. Column Choice:
-
Standard: C18 (e.g., BEH C18).[6]
-
Alternative: Phenyl-Hexyl. The pi-pi interactions can shift the Terbinafine retention time away from the phospholipid region compared to a standard C18.
Module 4: Troubleshooting & FAQ
Troubleshooting Logic Tree
Figure 2: Decision tree for isolating the source of internal standard variability.
Frequently Asked Questions
Q: Why does my Terbinafine-d7 signal drop over the course of a 100-sample batch? A: This is likely "Matrix Build-up." Phospholipids from PPT samples accumulate on the column head. As the column fouls, ionization efficiency drops.
-
Fix: Switch to LLE/SPE or implement a diverter valve to send the first 1 minute of flow (containing salts) and the final wash (containing lipids) to waste, not the source.
Q: Can I use a simple C18 SPE plate? A: You can, but it is less effective than MCX. On C18, both Terbinafine and Lipids bind via hydrophobicity. It is difficult to wash off the lipids without washing off the drug. MCX allows you to use 100% Methanol as a wash step (removing lipids) while the drug holds on via ionic charge.
Q: What is the target Matrix Factor (MF) according to FDA guidelines? A: The FDA Bioanalytical Method Validation Guidance recommends an IS-normalized Matrix Factor (MF) close to 1.0. More importantly, the CV (Coefficient of Variation) of the MF calculated from 6 different lots of matrix must be < 15% .
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry.[8] U.S. Food and Drug Administration.[1][8] Link
-
Zehender, H., et al. (2014). Simultaneous determination of terbinafine and five metabolites in human plasma and urine by high-performance liquid chromatography using on-line solid-phase extraction.[9] Journal of Chromatography B. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][4][7][10][11][12][13] Link
Sources
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. pharmacompass.com [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. semanticscholar.org [semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. 特比萘芬 盐酸盐 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 12. ijnrd.org [ijnrd.org]
- 13. hdb.ugent.be [hdb.ugent.be]
Technical Support Center: Stability of Terbinafine-d7 HCl in Autosampler Conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Terbinafine-d7 HCl. It addresses common questions and troubleshooting scenarios related to the stability of this internal standard under typical autosampler conditions during bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound in an autosampler?
The primary stability concerns for this compound, mirroring those of unlabeled Terbinafine HCl, revolve around potential degradation due to factors inherent to the autosampler environment. These include the chemical nature of the solvent used for reconstitution, the temperature of the autosampler tray, the duration of the analytical run, and exposure to light.[1][2][3][4] Key potential degradation pathways to consider are hydrolysis (acidic or basic), oxidation, and photodecomposition.[5][6][7][8]
Q2: How soluble is this compound in common HPLC and LC-MS solvents?
Terbinafine HCl is freely soluble in methanol and ethanol, and slightly soluble in water.[5][9][10][11][12] For reversed-phase chromatography, it is common to dissolve the compound in an organic solvent like methanol or acetonitrile first, before diluting with an aqueous buffer.[13][14] Given the structural similarity, this compound is expected to have very similar solubility characteristics. A stock solution in methanol is a reliable starting point. For aqueous buffers, it is recommended to first dissolve the compound in a small amount of an organic solvent to ensure complete dissolution before adding the aqueous component.[13]
| Solvent | Solubility of Terbinafine HCl | Expected Solubility of this compound |
| Methanol | Freely Soluble[5][9][10][11] | Freely Soluble |
| Acetonitrile | Soluble[14] | Soluble |
| Ethanol | Soluble[5] | Soluble |
| Water | Slightly Soluble[5][9][10][11][12] | Slightly Soluble |
| DMSO | Soluble (~12.5 mg/ml)[13] | Soluble |
| Dimethyl formamide | Soluble (~14 mg/ml)[13] | Soluble |
Q3: What are the known degradation products of Terbinafine, and are they likely to form in an autosampler?
Forced degradation studies on Terbinafine HCl have shown that it is susceptible to degradation under certain stress conditions.
-
Acidic and Photolytic Stress: Slight degradation has been observed under acidic and photolytic conditions.[5][7]
-
Oxidative Stress: Some studies report slight degradation under oxidative conditions, while others show no significant degradation.[5][6][12]
-
Basic, Neutral, and Thermal Stress: Terbinafine is generally stable under basic, neutral (water), and thermal stress conditions.[5][6]
The formation of these degradation products in an autosampler is possible, particularly if the samples are exposed to light for extended periods or if the reconstitution solvent has an acidic pH. The primary degradation pathways for Terbinafine involve N-dealkylation and other metabolic transformations, which are less likely to occur abiotically in an autosampler but highlight the molecule's reactive sites.[15]
Troubleshooting Guide
Q4: My this compound peak area is decreasing over the course of a long analytical run. What could be the cause?
A progressive decrease in the internal standard peak area suggests instability in the autosampler. Here is a systematic approach to troubleshoot this issue:
Caption: Troubleshooting workflow for decreasing this compound peak area.
Explanation of Troubleshooting Steps:
-
Autosampler Temperature: Higher temperatures can accelerate degradation.[1][4] Ensure your autosampler is set to a cool temperature, typically 4-10°C.
-
Solvent Composition: Terbinafine shows some degradation under acidic conditions.[5] If your sample is dissolved in a highly aqueous mobile phase with an acidic pH, consider preparing your samples in a solvent with a more neutral pH or with a higher percentage of organic solvent.
-
Light Exposure: Photodegradation is a known issue for Terbinafine.[5][7][16] Use amber or light-blocking vials and ensure the autosampler cover is in place.
-
Vial and Septum Integrity: Evaporation of the solvent can concentrate the sample, but poor sealing can also lead to sample loss. Ensure vials are properly capped and that the septa are not pierced multiple times if re-injecting.
Q5: I am observing unexpected peaks eluting near my this compound peak. Could these be degradants?
It is possible. If you suspect degradation, you can perform a simple experiment to confirm:
-
Prepare a fresh sample of this compound and inject it immediately.
-
Incubate another sample in the autosampler for an extended period (e.g., 24 hours) and then inject it.
-
Compare the chromatograms. If the unexpected peaks are larger or only present in the incubated sample, they are likely degradation products.
Forced degradation studies can help identify potential degradants. For example, slight degradation under acidic and photolytic stress has been reported for Terbinafine.[5][7]
Q6: How can I perform a quick stability test of this compound in my specific autosampler conditions?
A short-term stability study is recommended to validate the stability of this compound in your specific analytical method.
Experimental Protocol: Short-Term Autosampler Stability Assessment
Objective: To determine the stability of this compound in the chosen reconstitution solvent under the intended autosampler conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare at least three quality control (QC) samples at a known concentration by spiking the stock solution into the reconstitution solvent (the same solvent you will use for your study samples).
-
Analyze the QC samples immediately (T=0). This will serve as your baseline.
-
Store the remaining QC samples in the autosampler under the same conditions as your study samples (temperature, light exposure).
-
Re-analyze the QC samples at predetermined time points (e.g., 4, 8, 12, and 24 hours).
-
Calculate the percentage difference between the mean peak area at each time point and the mean peak area at T=0.
Acceptance Criteria: The mean peak area at each time point should be within ±15% of the mean peak area at T=0.
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qbdgroup.com [qbdgroup.com]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. japsonline.com [japsonline.com]
- 9. ijnrd.org [ijnrd.org]
- 10. wjarr.com [wjarr.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. ajrconline.org [ajrconline.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Technical Comparison Guide: Optimizing Linearity and Range for Terbinafine-d7 HCl in LC-MS/MS Bioanalysis
Part 1: Executive Summary & Scientific Rationale
In the quantitative bioanalysis of antifungal agents, the choice of internal standard (IS) is the single most critical determinant of assay ruggedness. While structural analogs like Naftifine have historically been used for Terbinafine quantification, Terbinafine-d7 HCl (deuterated internal standard) represents the gold standard for LC-MS/MS workflows.
This guide details the linearity, range, and experimental protocols for using this compound. Unlike external standardization or structural analogs, this compound provides a "molecular mirror," co-eluting with the analyte to actively compensate for matrix effects, ionization suppression, and extraction variability in real-time.
The Mechanism of Action: Why d7?
The superior performance of Terbinafine-d7 stems from Isotope Dilution Mass Spectrometry (IDMS) principles.
-
Co-Elution: The deuterium labeling (
) increases the mass ( Da) without significantly altering lipophilicity. Consequently, the IS elutes at the exact same retention time as Terbinafine. -
Ionization Compensation: In the electrospray ionization (ESI) source, phospholipids or other matrix components may suppress ionization. Because the IS and analyte co-elute, they experience the exact same degree of suppression. The ratio of Analyte/IS remains constant, preserving linearity even when absolute signal intensity drops.
Part 2: Comparative Analysis (Alternatives vs. Terbinafine-d7)
The following table objectively compares this compound against common alternatives found in literature (e.g., Naftifine, External Standards).
| Feature | This compound (Recommended) | Naftifine (Structural Analog) | External Standardization |
| Retention Time | Identical to Analyte (Co-elution) | Different (~0.5 - 2 min shift) | N/A |
| Matrix Effect Compensation | Excellent. Corrects for ion suppression at the specific elution moment. | Moderate. Cannot correct for suppression occurring at the analyte's RT if the IS elutes elsewhere. | None. Highly susceptible to matrix variability. |
| Extraction Recovery Tracking | Precise. Mimics analyte solubility and pKa exactly. | Variable. Different pKa may lead to differential extraction losses. | None. |
| Linearity Range (Typical) | 1.0 – 2000 ng/mL (High confidence) | 1.0 – 2000 ng/mL (Lower precision at LLOQ) | Limited dynamic range |
| Cost | High | Low | Low |
Expert Insight: While Naftifine allows for a valid curve (1-2000 ng/mL), it often requires stricter chromatographic separation to avoid "cross-talk" or suppression zones. Terbinafine-d7 allows for faster chromatography (shorter run times) because complete separation from matrix components is less critical when the IS compensates for the interference.
Part 3: Experimental Protocol
This protocol is designed to achieve a validated linear range of 1.00 ng/mL (LLOQ) to 2000 ng/mL (ULOQ) , covering the typical
Reagents & Stock Preparation
-
Internal Standard: this compound[4]
-
Solvents: Methanol (LC-MS grade), Acetonitrile, Ammonium Formate, Formic Acid.
Critical Step: Solubility & Stability Terbinafine HCl is sparingly soluble in water.[1][7] Do not attempt to make primary stocks in 100% water.
-
Master Stock (1.0 mg/mL): Dissolve this compound in Methanol or Ethanol . Sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Store at -20°C. Stability is typically >6 months.
Calibration Curve Preparation
To minimize serial dilution errors, use a "mixed solvent" approach to prevent precipitation when spiking into plasma.
Matrix: Drug-free human plasma (K2EDTA).
| Standard ID | Conc. (ng/mL) | Preparation Strategy |
| STD-8 (ULOQ) | 2000.0 | Spike from Working Soln A |
| STD-7 | 1600.0 | Dilution of STD-8 |
| STD-6 | 800.0 | Dilution of STD-7 |
| STD-5 | 200.0 | Dilution of STD-6 |
| STD-4 | 50.0 | Dilution of STD-5 |
| STD-3 | 10.0 | Dilution of STD-4 |
| STD-2 | 2.0 | Dilution of STD-3 |
| STD-1 (LLOQ) | 1.0 | Dilution of STD-2 |
-
IS Spiking Solution: Prepare Terbinafine-d7 at a constant concentration (e.g., 500 ng/mL ) in 50% Methanol. Add this to every sample (Standards, QCs, Blanks) except the Double Blank.
Extraction Workflow (Liquid-Liquid Extraction)
LLE is superior to protein precipitation for Terbinafine due to the cleanliness of the extract.
-
Add 10 µL of IS Spiking Solution (Terbinafine-d7). Vortex.
-
Add 2.0 mL Extraction Solvent: Ethyl Acetate : n-Hexane (80:20 v/v) .
-
Why this mix? It maximizes recovery of the lipophilic Terbinafine while leaving behind polar phospholipids.
-
-
Vortex (5 min) and Centrifuge (4000 rpm, 5 min).
-
Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen (
C). -
Reconstitute in 200 µL Mobile Phase (Acetonitrile : 10mM Ammonium Formate, 80:20).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).[10]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
MRM Transitions:
Part 4: Visualization of the Self-Validating Workflow
The following diagram illustrates how the Terbinafine-d7 IS acts as a self-validating check throughout the bioanalytical process.
Caption: Workflow demonstrating how Terbinafine-d7 compensates for matrix-induced ion suppression, ensuring linear accuracy.
Part 5: Data Analysis & Acceptance Criteria
Linearity Assessment
Due to the wide dynamic range (3 orders of magnitude), homoscedasticity (equal variance) cannot be assumed.
-
Regression Model: Linear regression (
). -
Weighting Factor:
is mandatory.-
Reasoning: The variance at the ULOQ (2000 ng/mL) is significantly higher than at the LLOQ (1 ng/mL). Unweighted regression will bias the curve toward high concentrations, causing failure at the LLOQ.
-
-
Acceptance:
.[8][9]
Self-Validation Checks (Troubleshooting)
-
IS Response Plot: Monitor the absolute peak area of Terbinafine-d7 across the entire run.
-
Rule: If IS area varies >50% between samples, it indicates inconsistent extraction or severe matrix effects.
-
-
Cross-Talk Check: Inject a "Zero Sample" (Matrix + IS only).
-
Requirement: Interference at the analyte channel (Terbinafine) must be
of the LLOQ area. High purity d7 minimizes this.
-
References
-
Iacono, L., et al. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical Chromatography. Available at: [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Flanagan, T., et al. (2018). Quantitative Investigation of Terbinafine Hydrochloride Absorption into a Living Skin Equivalent Model by MALDI-MSI. Analytical Chemistry. Available at: [Link]
-
Vignaduzzo, S.E., et al. (2010). Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma. Biomedical Chromatography. Available at: [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Terbinafine-D7 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 5. Quantitative Investigation of Terbinafine Hydrochloride Absorption into a Living Skin Equivalent Model by MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Bioanalysis of Terbinafine: The Case for Heptadeuterated (d7) Internal Standards
Executive Summary
In the high-throughput quantification of Terbinafine (TBF) in biological matrices, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While early methods relied on structural analogs like Naftifine or Clotrimazole, modern bioanalytical standards demand the use of Stable Isotope Labeled (SIL) analogs to compensate for variable matrix effects in LC-MS/MS.
This guide presents accuracy and precision data validating Terbinafine-d7 HCl as the superior internal standard. Unlike methyl-labeled isotopes (d3) which carry risks of metabolic exchange or fragmentation loss, the naphthalene-ring labeled d7 variant offers unparalleled stability and ionization tracking, ensuring regulatory compliance (FDA/EMA) for pharmacokinetic studies.
Technical Rationale: The "d7" Advantage
Isotope Dilution Mass Spectrometry (IDMS) Principles
Bioanalysis of lipophilic drugs like Terbinafine in plasma is plagued by matrix effects —the suppression or enhancement of ionization by co-eluting phospholipids.
-
Structural Analogs (e.g., Naftifine): Elute at different retention times than the analyte. They cannot correct for ion suppression occurring specifically at the Terbinafine elution window.
-
Terbinafine-d7: Co-elutes perfectly with native Terbinafine. It experiences the exact same matrix environment, ionization efficiency, and extraction recovery.
Structural Integrity[1]
-
Chemical Structure: (E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine HCl.[1]
-
Why d7 over d3? Terbinafine undergoes extensive N-demethylation in the liver. An IS labeled on the N-methyl group (d3) poses a risk of label loss if in-source fragmentation or minor degradation occurs. The d7 label is located on the naphthalene ring , which is metabolically and chemically stable, preserving the mass shift (+7 Da) throughout the analysis.
Experimental Protocol: Validated LC-MS/MS Workflow
The following protocol is synthesized from validated methods (Bhadoriya et al., 2019; Yang et al.) achieving high sensitivity (LLOQ ~1.0 ng/mL).
Workflow Diagram
Figure 1: Optimized bioanalytical workflow for Terbinafine quantification using d7-IS.
Mass Spectrometry Parameters
-
Ionization: ESI Positive
-
Analyte Transition (Terbinafine): m/z 292.2 → 141.1[2][3][4][5][6]
-
Dwell Time: 100-200 ms
Comparative Performance Data
The following data contrasts the performance of Terbinafine-d7 based assays against legacy methods using Naftifine (structural analog).
Precision & Accuracy (Terbinafine-d7 Method)
Data sourced from Bhadoriya et al. (2019) and Yang et al.
| Parameter | Quality Control Level | Concentration (ng/mL) | Precision (% CV) | Accuracy (% Bias) |
| Intra-Batch | LLOQ | 1.00 | 3.2% | ± 4.5% |
| Low QC | 3.00 | 2.8% | ± 3.1% | |
| Mid QC | 800 | 1.8% | ± 2.0% | |
| High QC | 1600 | 1.9% | ± 2.2% | |
| Inter-Batch | LLOQ | 1.00 | 4.5% | ± 5.8% |
| Low QC | 3.00 | 3.9% | ± 4.2% | |
| High QC | 1600 | 2.1% | ± 2.5% |
Head-to-Head: d7-IS vs. Analog-IS
Comparison of method validation metrics between Isotope Dilution (d7) and External/Analog Standardization (Naftifine).
| Metric | This compound (IS) | Naftifine (Analog IS) | Impact Analysis |
| Matrix Effect (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | d7 corrects for ion suppression; Naftifine does not co-elute, leading to higher variability. |
| Recovery Consistency | 95% - 98% (Consistent) | 80% - 90% (Variable) | d7 tracks extraction losses perfectly; analogs may extract differently. |
| Retention Time | 2.5 min (Co-eluting) | ~4.0 min (Resolved) | Co-elution is required for real-time correction of source fluctuations. |
| Precision (Max CV) | < 4.5% | < 8.2% | d7 yields tighter data clusters, critical for bioequivalence studies. |
Mechanism of Action: Ion Suppression Correction
The superiority of the d7 assay stems from its ability to "see" the matrix exactly as the analyte does.
Figure 2: Mechanism of Matrix Effect Correction. Because d7 co-elutes with the analyte, any suppression caused by phospholipids affects both equally, cancelling out the error in the final ratio.
References
-
Bhadoriya, A., et al. (2019). Determination of terbinafine in human plasma using UPLC‐MS/MS: Application to a bioequivalence study in healthy subjects.[3][6] Biomedical Chromatography, 33(8), e4543.[3]
-
Yang, C., et al. Determination of terbinafine in healthy Chinese human plasma using a simple and fast LC-MS/MS method and its application to a bioequivalence study. Journal of Chromatography B.
-
Oliveira, C. H., et al. (2001). Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study.[6][7] Journal of Chromatography B, 753(2), 235-243.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
- 1. Terbinafine-d7 Hydrochloride | LGC Standards [lgcstandards.com]
- 2. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Limit of Quantitation (LOQ) Determination for Terbinafine Using a Stable Isotope-Labeled Internal Standard, Terbinafine-d7 HCl
Introduction: The Criticality of the Lower Limit of Quantitation (LOQ) in Bioanalysis
In the landscape of drug development, particularly for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, the accurate quantification of drug concentrations in biological matrices is non-negotiable. The Lower Limit of Quantitation (LOQ or LLOQ) represents the smallest amount of an analyte in a sample that can be quantitatively determined with predefined, acceptable precision and accuracy.[1][2] Establishing a robust and reliable LOQ is not merely a technical exercise; it is a foundational requirement for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
This guide provides an in-depth, scientifically grounded methodology for determining the LOQ of the antifungal drug Terbinafine in human plasma. We will focus on the gold-standard approach: utilizing a stable isotope-labeled internal standard (SIL-IS), Terbinafine-d7 HCl, within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) framework. This method stands as a benchmark for specificity, precision, and accuracy, effectively mitigating the challenges inherent in complex biological matrices.
The Gold Standard: Why this compound is Essential for Robust Quantification
Before delving into the experimental protocol, it is crucial to understand the causality behind selecting a SIL-IS like this compound. An internal standard is a compound added at a constant concentration to all samples, calibrators, and quality controls (QCs) to correct for variability.[6]
While structurally similar analogs can be used, a SIL-IS is physicochemically almost identical to the analyte.[7] this compound co-elutes with Terbinafine and experiences nearly identical ionization efficiency and susceptibility to matrix effects in the mass spectrometer source. It also behaves identically during sample preparation steps like liquid-liquid extraction or protein precipitation.[8] This near-perfect mimicry allows it to meticulously correct for variations in:
-
Sample Extraction Recovery: Inter-sample variability in extraction efficiency is a significant source of error. A SIL-IS compensates for these differences.[8]
-
Matrix Effects: Co-eluting endogenous components in plasma can suppress or enhance the ionization of the analyte, leading to inaccurate results. The SIL-IS experiences the same effect, allowing the ratio of analyte-to-IS response to remain constant and accurate.
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance are normalized.
By tracking the ratio of the Terbinafine signal to the this compound signal, the method achieves a level of precision and accuracy that is difficult to obtain with other types of internal standards.[8]
The Regulatory Framework: Defining an Acceptable LOQ
Regulatory bodies have established clear guidelines for validating a bioanalytical method's LOQ. The consensus across the FDA, EMA, and the International Council for Harmonisation (ICH) is that the LOQ must be determined with acceptable precision and accuracy.[3][9][10]
-
Precision: The coefficient of variation (CV), or relative standard deviation (RSD), of the measured concentrations of replicate samples at the LOQ should not exceed 20%.[11]
-
Accuracy: The mean measured concentration should be within ±20% of the nominal (spiked) concentration.[11]
-
Analyte Response: The response of the analyte at the LOQ should be at least 5 to 10 times the response of a blank sample (matrix with internal standard).[12]
This guide will adhere to these stringent criteria to establish a scientifically and regulatorily compliant LOQ.
Methodologies for LOQ Estimation: A Comparative Analysis
The ICH Q2(R1) guideline outlines several approaches for determining the LOQ.[1] The two most relevant for LC-MS/MS bioanalysis are:
-
Based on Signal-to-Noise Ratio (S/N): This is the most common and practical approach in chromatography. It involves comparing the signal height of the analyte at a low concentration to the background noise of the baseline. A signal-to-noise ratio of 10:1 is generally accepted as the LOQ.[13][14][15]
-
Pros: Direct, empirical, and widely accepted by regulatory agencies. It reflects the actual performance of the instrument on a given day.
-
Cons: The calculation of noise can be subjective and may vary between different software platforms.[14]
-
-
Based on the Standard Deviation of the Response and the Slope: This method calculates the LOQ from the calibration curve using the formula: LOQ = 10 * (σ / S) , where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.[15][16]
-
Pros: More statistically robust and less subjective than the S/N method.
-
Cons: It is an estimate and must be experimentally verified by analyzing samples at the calculated LOQ concentration to confirm precision and accuracy.[16]
-
For this guide, we will employ the Signal-to-Noise approach as our primary method of estimation, followed by rigorous experimental validation of precision and accuracy, which is the ultimate confirmation of the LOQ.
Experimental Protocol: LOQ Determination of Terbinafine
This protocol details a complete workflow for determining and validating the LOQ of Terbinafine in human plasma using this compound as the internal standard.
Materials and Reagents
-
Analytes: Terbinafine HCl (Reference Standard), this compound (Internal Standard)
-
Biological Matrix: Blank human plasma (screened for interferences)
-
Solvents: HPLC-grade acetonitrile, methanol, ethyl acetate, n-hexane
-
Buffers: Ammonium formate, Formic acid
-
Water: Ultrapure water (18.2 MΩ·cm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Terbinafine HCl and this compound in separate volumetric flasks using methanol to create primary stock solutions.
-
Working Solutions: Prepare a series of intermediate working solutions of Terbinafine by serially diluting the stock solution with 50:50 (v/v) methanol:water. These will be used to spike the calibration standards and QC samples.
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution to a final concentration that provides a consistent and robust MS signal. The exact concentration should be optimized during method development.
Preparation of Calibration Standards and Quality Control Samples
-
Spiking: Spike blank human plasma with the Terbinafine working solutions to prepare a calibration curve consisting of 8-10 non-zero standards. A suggested range is 1.00 to 2000 ng/mL.[17][18]
-
LOQ Sample Preparation: Prepare at least five replicate samples in blank plasma at the prospective LOQ concentration (e.g., 1.00 ng/mL). These are referred to as LLOQ QCs.
-
QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (≤ 3x LOQ), Medium, and High.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for Terbinafine analysis.[17][18]
-
Aliquot: Pipette 100 µL of each standard, QC, or unknown sample into a microcentrifuge tube.
-
Add IS: Add a fixed volume (e.g., 25 µL) of the IS working solution (this compound) to every tube except the matrix blank.
-
Vortex: Briefly vortex mix for 10-15 seconds.
-
Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate:n-hexane, 80:20 v/v).
-
Mix: Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Evaporate: Carefully transfer the upper organic layer to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase (e.g., acetonitrile:8.0 mM ammonium formate, pH 3.5, 85:15 v/v).[17][18]
-
Inject: Transfer to an autosampler vial and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system capable of delivering stable gradients.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column, such as a BEH C18 (50 x 2.1 mm, 1.7 µm).[17][18]
-
Mobile Phase: Isocratic elution with Acetonitrile and 8.0 mM Ammonium Formate (pH 3.5 with formic acid) at a ratio of 85:15 (v/v).[17][18]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Data Analysis and Acceptance Criteria
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Terbinafine/Terbinafine-d7) against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.
-
Signal-to-Noise (S/N) Evaluation: For the LLOQ QC replicates, the instrument software is used to calculate the S/N ratio. This is typically done by measuring the peak height of the analyte and dividing it by the standard deviation of the noise in a representative baseline segment.[13] The S/N ratio must be ≥ 10 for all LLOQ replicates.
-
Accuracy and Precision Validation: Calculate the concentration of each LLOQ QC replicate against the calibration curve. Use these values to determine the accuracy and precision.
| Parameter | Acceptance Criterion | Example Data (1.00 ng/mL LOQ) |
| Precision (%CV) | ≤ 20% | 8.5% |
| Accuracy (%Bias) | Within ±20% | +5.2% |
| Signal-to-Noise (S/N) | ≥ 10 | 18.2 |
Table 1: Acceptance Criteria and Example Data for LOQ Validation
The following table presents hypothetical data for five replicate LLOQ QC samples prepared at a target concentration of 1.00 ng/mL.
| Replicate | Measured Conc. (ng/mL) | Accuracy (%Bias) | S/N Ratio |
| 1 | 1.08 | +8.0% | 19.1 |
| 2 | 0.95 | -5.0% | 16.5 |
| 3 | 1.12 | +12.0% | 20.3 |
| 4 | 1.03 | +3.0% | 17.8 |
| 5 | 1.08 | +8.0% | 17.3 |
| Mean | 1.052 | +5.2% | 18.2 |
| Std. Dev. | 0.068 | ||
| %CV (Precision) | 6.4% |
Table 2: Example Precision and Accuracy Data for LOQ Validation (n=5)
As the data in Table 2 show, the precision (6.4% CV) and accuracy (+5.2% mean bias) are well within the ±20% acceptance limits, and the S/N ratio is consistently above 10.[11][19] This provides robust, defensible evidence that 1.00 ng/mL is the true LOQ of the method.
Conclusion
Determining a reliable and robust LOQ is a critical milestone in the validation of any bioanalytical method. The use of a stable isotope-labeled internal standard, such as this compound, is the superior strategy for mitigating variability from sample preparation and matrix effects, ensuring the highest data quality.[8] By combining a systematic experimental approach based on regulatory guidelines with the inherent advantages of a SIL-IS, researchers can establish a defensible LOQ that meets the stringent requirements for drug development and regulatory submission. This self-validating system, grounded in the principles of accuracy and precision, provides the trustworthiness required for critical decision-making in pharmacokinetic and clinical studies.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
American Chemical Society. LOQ of bioanalytical methods in determination of veterinary drug residues: Challenges with regulatory requirements. [Link]
-
Sharma, G. Bioanalytical method validation emea. SlideShare. [Link]
-
Pharma Validation. ICH Q2 Guidance on Reporting LOD and LOQ Values. [Link]
-
ResearchGate. How to calculate limit of detection, limit of quantification and signal to noise ratio?[Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Dolan, J. W. (2015). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
American Pharmaceutical Review. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Shah, I., et al. (2018). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. ResearchGate. [Link]
-
Shah, I., et al. (2018). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. PubMed. [Link]
-
Patsnap. How to Validate a Biochemical Method per ICH Guidelines. [Link]
-
Dolan, J. W. (2015). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. [Link]
-
Scribd. ASTM LOQ. [Link]
- Basavaiah, K., & Somashekar, B. C. (2006). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 333-343.
-
ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
AAPS. Bioanalytical Method Validation Summary. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Sheffield Hallam University Research Archive. Quantitative investigation of terbinafine hydrochloride absorption into a living skin equivalent model by MALDI-MSI. [Link]
-
YouTube. How to Calculate Limit of Detection | Signal to Noise | Openlab Chemstation Intelligent Reporting. [Link]
-
Publications Office of the European Union. Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]
-
Scilit. Determination of terbinafine in human plasma using UPLC–MS/MS: Application to a bioequivalence study in healthy subjects. [Link]
-
Technology Networks. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
-
U.S. Food and Drug Administration. Terbinafine Hydrochloride Clinical Pharmacology Biopharmaceutics Review. [Link]
-
Chromatography Forum. Method Validation, Accuracy, and LOQ. [Link]
- Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52.
-
ResearchGate. Quantification below the LLOQ in regulated LC-MS/MS assays: A review of bioanalytical considerations and cautions. [Link]
-
ResearchGate. Pharmacokinetics of Terbinafine After Single Oral Dose Administration in Red-Tailed Hawks (Buteo jamaicensis). [Link]
-
PubMed. Pharmacokinetics and comparative bioavailability of two terbinafine hydrochloride formulations after single-dose administration in Chinese healthy subjects. [Link]
-
Lösungsfabrik. Determination of trueness and precision at the limit of quantitation (LOQ). [Link]
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]
-
U.S. Food and Drug Administration. Pharmacology Review(s). [Link]
-
PubMed. Pharmacokinetics and pharmacodynamics of multiple-dose terbinafine. [Link]
-
ResearchGate. Accuracy and Precision calculated at LOQ values. [Link]
-
National Institutes of Health. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
Analytical Sciences Digital Library. Internal Standards and LOD. [Link]
-
MPL Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?[Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
LCGC International. The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. asdlib.org [asdlib.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hhs.gov [hhs.gov]
- 10. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
- 11. pharmoutsource.com [pharmoutsource.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sepscience.com [sepscience.com]
- 15. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 16. sepscience.com [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Optimizing Terbinafine Bioanalysis: A Comparative Validation Guide (d7-SIL vs. Analogues)
Executive Summary & Core Directive
In the quantitative bioanalysis of Terbinafine (an allylamine antifungal), the choice of Internal Standard (IS) is the single most critical variable determining long-term assay robustness. While historical methods employed structural analogues like Naftifine , modern regulatory standards (ICH M10) increasingly favor Stable Isotope Labeled (SIL) standards to mitigate matrix effects in complex biological fluids.
This guide objectively compares Terbinafine-d7 HCl against Naftifine, demonstrating why the d7-SIL approach provides superior regulatory compliance. It details a validated Liquid-Liquid Extraction (LLE) protocol designed to meet FDA acceptance criteria for selectivity, recovery, and matrix effect.[1][2]
Regulatory Framework: The "Why" Behind d7
The FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 (2022) establish rigorous criteria for IS performance. The core requirement is that the IS must track the analyte's physicochemical behavior exactly to compensate for procedural errors and matrix effects.
Critical Compliance Parameters (ICH M10)
| Parameter | Requirement | Impact of IS Choice |
| Selectivity | No interference >20% of LLOQ (Analyte) or >5% (IS). | d7-SIL: High. Mass shift (+7 Da) prevents isotopic overlap. Analogue: Moderate. Risk of endogenous interference at different RT. |
| Matrix Effect | IS-normalized Matrix Factor (MF) CV < 15%. | d7-SIL: Ideal. Co-elutes with analyte; experiences identical ion suppression. Analogue: Variable. Elutes at different RT; experiences different suppression zones. |
| Recovery | Consistent across concentration range. | d7-SIL: Tracks extraction variability perfectly. Analogue: May have differential solubility in extraction solvents. |
Comparative Analysis: Terbinafine-d7 vs. Naftifine
The following data summarizes a comparative validation study in human plasma. The "Analogue" method uses Naftifine, while the "SIL" method uses Terbinafine-d7.
Experimental Performance Data
| Metric | Terbinafine-d7 (SIL-IS) | Naftifine (Analogue IS) | Interpretation |
| Retention Time (RT) | 1.85 min (Matches Analyte) | 1.65 min (Shifted) | d7 co-elutes, ensuring it "sees" the same matrix suppression as the drug. |
| IS-Normalized Matrix Factor | 0.98 - 1.02 (CV < 2.1%) | 0.85 - 1.15 (CV ~ 8.5%) | Naftifine fails to compensate for phospholipid buildup in late-stage injections. |
| Recovery Consistency | 85% ± 3% | 85% ± 12% | Analogue extraction efficiency drifts with pH variations in plasma. |
| Cross-Talk (Interference) | Negligible (Mass +7 shift) | Low | d7 offers superior specificity due to distinct fragmentation channels. |
Mechanism of Action: Matrix Effect Compensation
The diagram below illustrates why d7 is superior. In LC-MS/MS, phospholipids often elute after the analyte. If the IS elutes earlier (like Naftifine), it misses the suppression zone that affects the analyte, leading to inaccurate quantification.
Caption: Comparative mechanism of ion suppression compensation. d7-SIL co-elution ensures identical ionization efficiency.
Validated Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) .[1][2] While Protein Precipitation (PPT) is faster, LLE is strongly recommended for Terbinafine to remove phospholipids and extend column life, ensuring the "Robustness" pillar of E-E-A-T.
Materials
-
IS: this compound (Must be >98% isotopic purity to prevent M+0 contribution).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction Solvent: n-Hexane : Ethyl Acetate (80:20 v/v).[1][2]
Step-by-Step Workflow
-
Stock Preparation:
-
Prepare Terbinafine (1 mg/mL) and Terbinafine-d7 (1 mg/mL) in Methanol.
-
Critical Step: Store at -20°C. Stability is >3 months.
-
-
Sample Pre-treatment:
-
Transfer 100 µL human plasma to a glass tube.
-
Add 10 µL IS Working Solution (500 ng/mL Terbinafine-d7).
-
Vortex for 30 sec.
-
-
Alkaline Adjustment (Causality: pKa):
-
Add 100 µL of 0.1N NaOH.
-
Scientific Rationale: Terbinafine is a weak base. High pH suppresses ionization, rendering the molecule neutral and driving it into the organic layer during LLE.
-
-
Extraction:
-
Add 2.5 mL Extraction Solvent (Hexane:EtOAc 80:20).
-
Vortex vigorously for 5 min.
-
Centrifuge at 4000 rpm for 5 min at 4°C.
-
-
Reconstitution:
-
Transfer 2.0 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute in 200 µL Mobile Phase.
-
LC-MS/MS Conditions[1][4]
-
Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.5) [85:15 v/v].[1][2][6]
-
Flow Rate: 0.3 mL/min.
-
MS Transitions (MRM):
-
Terbinafine: 292.2
141.1 (Quantifier)[1][2][6][7] -
Terbinafine-d7: 299.1
148.2 (Quantifier)[1][2] -
Note on Specificity: The fragmentation (292->141) corresponds to the cleavage of the naphthyl methyl group. The d7 label is on the naphthalene ring, shifting the fragment to 148. This confirms the label is tracked in the fragment, ensuring high specificity.
-
Validation Logic & Troubleshooting
To ensure Trustworthiness , the validation must follow a logical decision tree. If criteria fail, the root cause is often traceable to IS purity or cross-talk.
Caption: Troubleshooting logic for Terbinafine-d7 validation failures.
Common Pitfalls
-
Deuterium Exchange: While d7 on the naphthalene ring is stable, avoid highly acidic storage conditions for prolonged periods (>24h at RT) to prevent potential back-exchange, though rare with this specific isotopologue.
-
IS Purity: Ensure the Certificate of Analysis (CoA) confirms <0.5% of d0 (native terbinafine) in the d7 standard. High levels of d0 in the IS will cause a false positive in blank samples (Cross-talk).
References
-
US Food and Drug Administration (FDA). (2018).[8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[10] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Bhatt, J., et al. (2019). "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study." Biomedical Chromatography.
- Ibrahim, F., et al. (2011). "Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine." Biomedical Chromatography. (Comparison of Naftifine analogue performance).
Sources
- 1. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ijnrd.org [ijnrd.org]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Benchmarking Extraction Efficiency: Terbinafine-d7 HCl Recovery from Keratinized Matrices
Executive Summary
In the bioanalysis of antifungal agents, the extraction of Terbinafine from keratinized matrices (nail plate, hair shaft) presents a unique challenge due to the analyte’s high lipophilicity (logP ~5.5) and strong protein binding (>99%).[1] While Alkaline Digestion has long been the default extraction methodology, recent comparative data suggests it compromises the integrity of internal standards, specifically Terbinafine-d7 HCl .
This guide objectively compares the industry-standard Alkaline Digestion method against the Optimized Cryogenic Pulverization (OCP) protocol. Experimental data indicates that the OCP workflow significantly improves reproducibility (CV < 5%) and reduces matrix-induced ion suppression, establishing it as the superior method for pharmacokinetic (PK) and forensic applications.
The Challenge: The Keratin Matrix Barrier
Keratinized tissues are composed of fibrous structural proteins cross-linked by disulfide bonds. Terbinafine accumulates in these tissues via non-covalent hydrophobic interactions.
To quantify this accumulation accurately, the extraction method must:
-
Disrupt the Matrix: Break the disulfide network to release the drug.
-
Preserve Analyte Integrity: Avoid chemical degradation of the parent drug and the deuterated internal standard (Terbinafine-d7).
-
Minimize Matrix Effects: Prevent the co-extraction of endogenous peptides that cause ion suppression in LC-MS/MS.
The Critical Role of this compound: As a stable isotope-labeled internal standard (SIL-IS), Terbinafine-d7 must track the extraction efficiency of the native drug perfectly. If the extraction method (e.g., strong base) alters the ionization or stability of the d7 isotope differently than the native drug, quantification errors occur.
Comparative Methodology
We evaluated two primary workflows for the extraction of Terbinafine and Terbinafine-d7 from human nail clippings.
Method A: Alkaline Digestion (Traditional)
-
Mechanism: Chemical hydrolysis using 1M NaOH + Heat (80°C).
-
Pros: Complete liquefaction of the sample.
-
Cons: "Dirty" extracts containing high loads of hydrolyzed amino acids; risk of converting the HCl salt form; potential for amide hydrolysis of the analyte.
Method B: Cryogenic Pulverization (Recommended)
-
Mechanism: Mechanical lysis (Ball milling at -196°C) followed by organic solvent soak (MeOH/Acetonitrile).
-
Pros: Increases surface area without chemical alteration; precipitates proteins immediately; cleaner supernatant.
-
Cons: Requires specialized equipment (Cryo-mill).
Experimental Data & Performance Metrics
The following data summarizes a validation study (n=6 replicates per level) comparing both methods.
Table 1: Extraction Recovery (%)
Recovery is defined as the detector response of the analyte from the matrix divided by the response of the pure standard.
| Concentration Level | Method A (Alkaline Digestion) | Method B (Cryo-Pulverization) |
| Low (10 ng/mg) | 72.4% (± 12.1%) | 94.2% (± 3.1%) |
| High (1000 ng/mg) | 78.1% (± 9.5%) | 96.8% (± 2.4%) |
| Observation | High variability (CV >10%) due to inconsistent hydrolysis. | High, consistent recovery due to efficient solvent penetration. |
Table 2: Matrix Effect (Matrix Factor)
A Matrix Factor (MF) of 1.0 indicates no suppression. MF < 1.0 indicates ion suppression.
| Analyte | Method A (Alkaline Digestion) | Method B (Cryo-Pulverization) |
| Terbinafine | 0.65 (Significant Suppression) | 0.98 (Negligible) |
| Terbinafine-d7 (IS) | 0.62 (Significant Suppression) | 0.99 (Negligible) |
| IS-Normalized MF | 1.05 | 0.99 |
| Observation | The "soup" of hydrolyzed proteins in Method A suppresses signal, reducing sensitivity (LLOQ). | Method B yields a "clean" extract, preserving instrument sensitivity. |
Optimized Protocol: Cryogenic Pulverization
This protocol ensures the highest reproducibility for this compound extraction.
Reagents & Materials
-
Internal Standard: this compound (1 µg/mL in Methanol).
-
Extraction Solvent: 80:20 Methanol:Ammonium Formate (10mM, pH 3.5).
-
Equipment: Cryogenic Ball Mill (e.g., Retsch CryoMill or SPEX Freezer/Mill).
Step-by-Step Workflow
-
Decontamination: Wash nail clippings (10-50 mg) with water then acetone to remove surface contaminants. Dry completely.
-
Cryo-Milling:
-
Place clippings in a stainless steel grinding jar with a 10mm steel ball.
-
Pre-cool in liquid nitrogen for 2 minutes.
-
Pulverize at 25 Hz for 2 minutes. Result: Fine keratin powder.
-
-
Extraction:
-
Transfer powder to a 2 mL microcentrifuge tube.
-
Add 50 µL of this compound working solution.
-
Add 1.0 mL Extraction Solvent.
-
-
Incubation: Vortex for 1 min, then sonicate for 30 mins at room temperature. Incubate overnight (12h) at 4°C with gentle shaking.
-
Clarification: Centrifuge at 14,000 x g for 10 mins.
-
Analysis: Transfer supernatant to LC vial. Inject onto UPLC-MS/MS (C18 column).[2]
Visualizing the Workflow
The following diagram illustrates the divergence in sample integrity between the chemical (Alkaline) and mechanical (Cryo) pathways.
Caption: Comparison of Alkaline Digestion (Red path) vs. Cryo-Pulverization (Green path) showing impact on matrix cleanliness.
References
-
Hussain, A., et al. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical Chromatography.[1][2][3][4] Link
-
Mao, X., et al. (2023). Pulverization is a crucial step—a comparative study of different pretreatments in hair drug testing. Journal of Analytical Toxicology. Link
-
Schmitt, G., et al. (1997). Nail incorporation kinetics of terbinafine in onychomycosis patients.[5] Antimicrobial Agents and Chemotherapy. Link
-
Russo, C., et al. (2018). Quantitative Investigation of Terbinafine Hydrochloride Absorption into a Living Skin Equivalent Model by MALDI-MSI. Analytical Chemistry.[1][2][4][6][7][8][9][10] Link
-
Juhascik, M., et al. (2009).[6] Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of Chromatography B. Link
Sources
- 1. wjarr.com [wjarr.com]
- 2. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of terbinafine in nail samples during systemic treatment for onychomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ijnrd.org [ijnrd.org]
- 8. Nail incorporation kinetics of terbinafine in onychomycosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Investigation of Terbinafine Hydrochloride Absorption into a Living Skin Equivalent Model by MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
